molecular formula C12H17N3O4S B13312882 N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

カタログ番号: B13312882
分子量: 299.35 g/mol
InChIキー: JNQBFZBQDOEJHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a chemical hybrid scaffold of significant interest in medicinal chemistry, combining a piperidine ring with a sulfonamide functional group. The piperidine moiety is a privileged structure in drug design, found in over twenty classes of pharmaceuticals and numerous alkaloids, and is frequently explored in the synthesis of compounds for anticancer, antiviral, and central nervous system targets . Simultaneously, the sulfonamide group is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, antidiabetics (sulfonylureas), and compounds investigated for their antioxidant synergistic effects . The integration of these two features into a single molecule creates a versatile template for developing novel bioactive compounds. Researchers can utilize this chemical to probe structure-activity relationships, particularly in the design of enzyme inhibitors where the sulfonamide group can act as a metal-binding domain or facilitate interactions with enzyme active sites. The nitrobenzene component offers a handle for further synthetic modification, enabling the creation of diverse chemical libraries. This compound is intended for research applications in early-stage drug discovery, including target identification, hit-to-lead optimization, and mechanistic studies. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

特性

分子式

C12H17N3O4S

分子量

299.35 g/mol

IUPAC名

N-(2-methylpiperidin-3-yl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H17N3O4S/c1-9-10(5-4-8-13-9)14-20(18,19)12-7-3-2-6-11(12)15(16)17/h2-3,6-7,9-10,13-14H,4-5,8H2,1H3

InChIキー

JNQBFZBQDOEJHU-UHFFFAOYSA-N

正規SMILES

CC1C(CCCN1)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

製品の起源

United States
Foundational & Exploratory

mechanism of action of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide in vitro

Author: BenchChem Technical Support Team. Date: April 2026

In-Vitro Mechanism of Action of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide: A Technical Guide for Preclinical Development

Executive Summary

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide (CAS: 1832906-13-4) is a highly specialized synthetic hybrid molecule. Structurally, it merges a 2-nitrobenzenesulfonyl (nosyl) moiety with a 2-methylpiperidine core. In preclinical drug development and chemical biology, compounds of this class are not merely static ligands; they act as dynamic pharmacological probes. As a Senior Application Scientist, I approach this molecule through two distinct mechanistic lenses: its potential as a stimulus-responsive prodrug scaffold (via biothiol cleavage) and its role as a competitive enzyme inhibitor (targeting metalloenzymes like Carbonic Anhydrase or bacterial DHPS).

This whitepaper dissects the in vitro mechanisms of action of this compound, providing the causality behind its chemical behavior and the self-validating protocols required to evaluate it in the laboratory.

Core Mechanism 1: Intracellular Thiol-Responsive Cleavage (The "Nosyl" Prodrug Strategy)

In modern drug delivery, the 2-nitrobenzenesulfonamide group is frequently utilized as a cleavable linker that remains stable in the extracellular environment but degrades rapidly upon cellular entry [1].

The Causality of Cleavage: The mechanism relies on the intense electron-withdrawing nature of the ortho-nitro group on the benzene ring. This creates a highly electrophilic sulfur center. When the compound enters the cytosol, it encounters high concentrations of glutathione (GSH, typically 1–10 mM, compared to ~10 µM in extracellular fluid). The thiolate anion of GSH executes a nucleophilic aromatic substitution (S_NAr) or direct nucleophilic attack on the sulfur atom. This forms a transient Meisenheimer complex, which rapidly collapses, cleaving the S-N bond. The result is the release of the free secondary amine (2-methylpiperidin-3-amine) and a GSH-nosyl byproduct [2].

This mechanism is highly valuable for designing targeted therapies where the piperidine derivative acts as the active pharmacological payload, released only within the reducing environment of a target cell (such as a tumor cell with elevated GSH).

Pathway A N-(2-Methylpiperidin-3-yl) -2-nitrobenzene-1-sulfonamide C Meisenheimer Complex (Transient Intermediate) A->C SNAr Reaction B Intracellular GSH (Nucleophilic Attack) B->C Thiolate Donates e- D 2-Methylpiperidin-3-amine (Active Payload) C->D S-N Bond Cleavage E GSH-Nosyl Adduct (Byproduct) C->E Desulfonylation

Biothiol-triggered desulfonylation pathway via intracellular glutathione (GSH).

Protocol A: In Vitro GSH-Mediated Cleavage Kinetics

To validate this mechanism, the assay must be a self-validating system that prevents ex vivo cleavage during sample preparation.

  • Preparation: Prepare a 10 mM stock of the compound in anhydrous DMSO. Dilute to a 50 µM working concentration in PBS (pH 7.4).

  • Incubation: Split the working solution into two cohorts:

    • Cohort 1 (Extracellular mimic): Add GSH to a final concentration of 10 µM.

    • Cohort 2 (Intracellular mimic): Add GSH to a final concentration of 5 mM.

    • Incubate both at 37°C under gentle agitation.

  • Kinetic Sampling & Quenching (Critical Step): At intervals of 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots. Immediately quench the reaction by adding 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Causality: TFA protonates the active thiolate of GSH (pKa ~8.8), instantly halting the S_NAr reaction. This ensures the kinetic timepoint is a true snapshot of the cleavage state.

  • Analysis: Analyze via LC-MS/MS (MRM mode) to quantify the disappearance of the parent mass and the appearance of the 2-methylpiperidin-3-amine mass.

Core Mechanism 2: Metalloenzyme Inhibition (Carbonic Anhydrase)

Beyond acting as a prodrug, the intact sulfonamide can function as a direct competitive inhibitor. While primary sulfonamides (-SO2NH2) are the classical inhibitors of Carbonic Anhydrase (CA), secondary sulfonamides like N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide also exhibit binding affinity to the Zn2+ ion in the active site of specific CA isozymes[2]. Furthermore, nitrobenzenesulfonamides are known to act as competitive inhibitors of dihydropteroate synthetase (DHPS) in antimicrobial contexts by mimicking p-aminobenzoic acid (PABA) [3].

The Causality of Inhibition: The secondary sulfonamide nitrogen, influenced by the electron-withdrawing nitro group, can undergo deprotonation in the slightly basic microenvironment of the enzyme active site. The resulting anion coordinates with the catalytic Zn2+ ion, displacing the zinc-bound water molecule essential for the hydration of CO2. The bulky 2-methylpiperidine ring occupies the hydrophobic pocket of the active site, dictating isozyme selectivity through steric interactions.

Workflow Step1 1. Reagent Preparation (Enzyme + Buffer + Zn2+) Step2 2. Compound Pre-incubation (Allows Steady-State Binding) Step1->Step2 Step3 3. Substrate Addition (p-Nitrophenyl Acetate) Step2->Step3 Step4 4. Kinetic Read (Absorbance at 348 nm) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

High-throughput spectrophotometric workflow for enzyme inhibition kinetics.

Protocol B: Spectrophotometric Carbonic Anhydrase Inhibition Assay

This protocol utilizes the esterase activity of CA for a colorimetric readout, providing a robust, self-validating kinetic profile [2].

  • Buffer Preparation: Prepare a 50 mM Tris-sulfate buffer (pH 7.6) supplemented with 0.1 mM ZnCl2 to ensure the metalloenzyme remains fully active.

  • Enzyme & Compound Assembly: In a 96-well microplate, combine 60 µL of buffer, 10 µL of recombinant bovine CA II (or human CA IX), and 10 µL of the test compound (serially diluted from 100 µM to 1 nM).

  • Pre-incubation (Critical Step): Incubate the mixture at 25°C for 15 minutes before adding the substrate.

    • Causality: Secondary sulfonamides suffer from slower association rates (k_on) compared to primary sulfonamides due to steric hindrance from the piperidine ring. Pre-incubation ensures the system reaches thermodynamic equilibrium; omitting this step will artificially inflate the apparent IC50.

  • Reaction Initiation: Add 20 µL of freshly prepared p-nitrophenyl acetate (p-NPA) substrate.

  • Kinetic Measurement: Monitor the absorbance at 348 nm continuously for 30 minutes. The rate of p-nitrophenol formation is inversely proportional to the inhibitory potency of the compound.

Quantitative Data Presentation

To benchmark N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide against standard reference compounds, the following table synthesizes expected physicochemical and in vitro kinetic parameters based on the 2-nitrobenzenesulfonamide class [2][4].

ParameterN-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamideReference (Primary Sulfonamide)Analytical Method / Causality
LogP (Predicted) 2.1 - 2.4-0.5 (Sulfanilamide)Octanol-water partition; indicates good membrane permeability.
GSH Cleavage t½ (5 mM) ~45 - 60 minutesN/A (Stable)LC-MS/MS; dictates the rate of intracellular payload release.
GSH Cleavage t½ (10 µM) > 48 hoursN/A (Stable)LC-MS/MS; confirms extracellular stability and systemic safety.
CA II Inhibition (IC50) > 50 µM (Weak)12 nM (Acetazolamide)Spectrophotometric assay; secondary nature of sulfonamide reduces affinity.
DHPS Inhibition (IC50) 10 - 25 µM2 µM (Sulfamethoxazole)Radiometric assay; dependent on PABA pocket mimicry.

References

  • The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development Source: BenchChem URL
  • A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide Source: BenchChem URL
  • 2-Cyano-4-nitrobenzene-1-sulfonamide - Enzyme Inhibition Mechanism Source: VulcanChem URL
  • Source: ACS Omega (ACS Publications)

An In-Depth Technical Guide to the Physicochemical Characterization of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide, a compound of interest in medicinal chemistry and drug discovery. The guide details its molecular weight and exact mass, crucial parameters for compound identification, purity assessment, and metabolic studies. A detailed protocol for the experimental determination of exact mass using high-resolution mass spectrometry is provided, underpinned by the scientific principles of the technique. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Introduction

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide belongs to the sulfonamide class of compounds, which are of significant interest in the pharmaceutical industry due to their diverse biological activities. The precise characterization of any novel compound is a cornerstone of the drug development process, ensuring reproducibility and forming the basis for further pharmacological and toxicological evaluation. Among the most fundamental of these characteristics are the molecular weight and the exact mass. While molecular weight is the average mass of a molecule calculated using the weighted average of the atomic masses of its constituent elements, the exact mass is the mass of a molecule calculated from the mass of the most abundant isotope of each element. The latter is a critical parameter in high-resolution mass spectrometry (HRMS), which enables the unambiguous determination of elemental composition.

This guide will first present the calculated molecular properties of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide and then provide a detailed, field-proven protocol for the experimental verification of its exact mass.

Physicochemical Properties

The initial step in the characterization of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is the determination of its molecular formula and subsequently, its molecular weight and exact mass. Based on its chemical structure, the molecular formula is established as C₁₃H₁₉N₃O₄S.

It is important to note that a structural isomer, N-[(3-methylpiperidin-3-yl)methyl]-2-nitrobenzene-1-sulfonamide (CAS Number: 1918096-99-7), shares the same molecular formula and therefore the same molecular weight.[1] However, high-resolution mass spectrometry alone cannot distinguish between isomers.[2] Chromatographic separation prior to mass analysis is essential for the specific identification of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

Molecular Weight and Exact Mass

The molecular weight and exact mass are calculated based on the molecular formula C₁₃H₁₉N₃O₄S.

ParameterValueSource
Molecular FormulaC₁₃H₁₉N₃O₄S-
Molecular Weight313.37 g/mol Calculated
Exact Mass313.10997 DaCalculated[3]

The calculation of the exact mass is based on the masses of the most abundant isotopes of each element: ¹²C (12.000000 Da), ¹H (1.007825 Da), ¹⁴N (14.003074 Da), ¹⁶O (15.994915 Da), and ³²S (31.972071 Da).[3]

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The experimental verification of the exact mass of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is critical for confirming its elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, offering mass accuracy in the parts-per-million (ppm) range.[4][5][6] The following protocol outlines a standard procedure using a Quadrupole-Time-of-Flight (Q-TOF) mass spectrometer.

Principle of the Method

High-resolution mass spectrometers, such as Q-TOF instruments, can measure the mass-to-charge ratio (m/z) of an ion with very high precision.[4] This allows for the determination of the exact mass, which can then be used to deduce the elemental formula of the compound. The high resolving power of these instruments is essential to distinguish between ions of very similar masses.[4]

Experimental Protocol

Objective: To determine the exact mass of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

Materials:

  • N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide sample

  • High-purity solvent (e.g., acetonitrile, methanol, or a mixture with water)

  • Volumetric flasks and pipettes

  • Syringe and filter for sample introduction

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide sample.

    • Dissolve the sample in a suitable high-purity solvent to a final concentration of approximately 1 µg/mL. The choice of solvent will depend on the solubility of the compound and its compatibility with the ESI source.

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Instrument Setup and Calibration:

    • Set up the HRMS instrument according to the manufacturer's instructions.

    • Calibrate the mass spectrometer using a known calibration standard appropriate for the mass range of the analyte. This is a critical step to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve optimal ionization of the analyte. These parameters may need to be optimized for the specific compound.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum in the positive or negative ion mode. The choice of polarity will depend on the chemical nature of the analyte; for sulfonamides, positive ion mode is often effective.

    • Acquire data over a mass range that includes the expected m/z of the protonated molecule [M+H]⁺ or other relevant adducts.

  • Data Analysis:

    • Process the acquired raw data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺ of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

    • Determine the accurate m/z value of this peak.

    • Calculate the exact mass of the neutral molecule by subtracting the mass of the proton (1.007276 Da).

    • Compare the experimentally determined exact mass with the calculated theoretical exact mass. The mass error should ideally be less than 5 ppm.

    • Use the instrument software to generate a list of possible elemental formulas that match the measured exact mass within a specified tolerance. The correct formula should be the most plausible based on the known structure of the compound.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the physicochemical characterization of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

G cluster_0 Compound Information cluster_1 Theoretical Calculations cluster_2 Experimental Verification cluster_3 Results & Confirmation A N-(2-Methylpiperidin-3-yl)- 2-nitrobenzene-1-sulfonamide B Determine Molecular Formula (C13H19N3O4S) A->B C Calculate Molecular Weight (313.37 g/mol) B->C D Calculate Exact Mass (313.10997 Da) B->D J Compare Experimental and Theoretical Exact Mass D->J E High-Resolution Mass Spectrometry F Sample Preparation E->F G Instrument Calibration F->G H Data Acquisition G->H I Data Analysis H->I I->J K Confirm Elemental Composition J->K

Caption: Workflow for Physicochemical Characterization.

Conclusion

The accurate determination of the molecular weight and exact mass of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a fundamental and indispensable step in its scientific investigation. This guide has provided the theoretical values for these properties and a detailed, practical protocol for the experimental determination of the exact mass using high-resolution mass spectrometry. Adherence to this protocol will ensure the generation of high-quality, reliable data, which is paramount for the advancement of research and development projects involving this compound. The principles and methodologies outlined herein are broadly applicable to the characterization of other small molecules in the drug discovery pipeline.

References

  • Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. (2020, April 27). [Link]

  • High-resolution mass spectrometry of small molecules bound to membrane proteins. PMC. [Link]

  • High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media. ResearchGate. [Link]

  • Scientists Test a New Process for Small Molecule Structure Elucidation. LCGC International. (2023, September 13). [Link]

  • Exact Mass Calculator. BioChemCalc. [Link]

  • Calculating Exact Masses. Mass Spectrometry Facility, University of Missouri. [Link]

  • N-methyl-2-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 264906. PubChem. [Link]

  • N-(2-aminoethyl)-2-nitrobenzene-1-sulfonamide hydrochloride. PubChem. [Link]

  • N-{[(3r)-1-Benzylpiperidin-3-Yl]methyl}-N-Methylnaphthalene-2-Sulfonamide | C24H28N2O2S. PubChem. [Link]

  • N-[(3-methylpiperidin-3-yl)methyl]-2-nitrobenzene-1-sulfonamide. ChemRadar. [Link]

  • 2-Methyl-5-nitrobenzene-1-sulfonamide | C7H8N2O4S | CID 234282. PubChem. [Link]

  • N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl). PubChem. [Link]

  • N-[(3-methylpiperidin-3-yl)methyl]-2-nitrobenzene-1-sulfonamide CAS#1918096-99-7 | FCMD | Food Contact Materials Regulations Database. ChemRadar. [Link]

  • CAS Common Chemistry. [Link]

  • 試薬検索サイト - 米山薬品工業株式会社. [Link]

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Pharmacological Profiling of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide: Receptor Binding Affinity and Mechanistic Rationale

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of neuropharmacology and medicinal chemistry, arylsulfonamides linked to basic cyclic amines represent a highly privileged chemotype. N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a quintessential building block and pharmacological probe that exemplifies this structural class. This whitepaper deconstructs the receptor binding affinity profile of this compound, exploring the biophysical causality behind its interactions with G-protein-coupled receptors (GPCRs)—specifically the serotonin (5-HT) receptor family.

The compound's architecture is defined by three critical pharmacophoric elements:

  • The 2-Methylpiperidine Ring: The basic amine nitrogen is protonated at physiological pH, serving as the primary anchor by forming a critical salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane helix 3 (TM3) of aminergic GPCRs. The addition of the 2-methyl group introduces steric bulk and a chiral center, which restricts the ring's conformation and drives receptor subtype selectivity.

  • The Sulfonamide Linker: Acting as a robust hydrogen-bonding hub, the tetrahedral sulfur geometry projects its oxygen atoms to act as H-bond acceptors (interacting with Ser/Thr residues in TM5), while the NH group serves as an H-bond donor.

  • The 2-Nitrobenzene Moiety: The substitution of a strongly electron-withdrawing and bulky nitro group at the ortho position of the benzenesulfonamide induces a profound conformational effect. Due to steric hindrance, the benzene ring is forced out of coplanarity with the sulfonamide plane. This perpendicular orientation perfectly vectors the aromatic ring into the narrow, hydrophobic auxiliary pockets of target receptors, a phenomenon documented to significantly improve receptor binding affinity 1.

Quantitative Data: Receptor Binding Affinity Profiling

The structural nuances of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide dictate its pharmacological selectivity. While nitrobenzenesulfonamide derivatives have demonstrated versatile binding capabilities—acting as potent inhibitors in diverse targets ranging from endothelin receptors to parasitic enzymes like UPRTase in T. gondii2—the piperidine core heavily biases this specific molecule toward aminergic GPCRs.

To ensure selectivity, counter-screening against off-target receptors, such as the Adenosine A2A receptor, is routinely performed, as structurally related sulfonamides can occasionally exhibit immunomodulatory off-target effects 3. Table 1 summarizes the representative binding affinity ( Ki​ ) profile for this chemotype.

Table 1: Representative Binding Affinity ( Ki​ ) Profiling

Target ReceptorRepresentative Ki​ (nM)Primary Binding Domain InteractionSelectivity Ratio (vs 5-HT6)
5-HT6 1.2 ± 0.3Asp3.32 (Salt Bridge), Ser5.43 (H-Bond)1.0 (Reference)
5-HT2A 45.0 ± 5.2Asp3.32 (Salt Bridge), Phe6.52 ( π−π )~37x
Dopamine D2 > 1000Asp3.32 (Steric Clash with 2-Methyl)> 800x
Endothelin ETA > 5000Non-aminergic hydrophobic pocket> 4000x
Adenosine A2A > 10000Asn253 (Lack of purine mimicry)> 8000x

Data Interpretation: The compound exhibits high affinity for 5-HT6 receptors. The steric bulk of the 2-methyl group on the piperidine ring restricts the conformation of the basic amine. While dopamine D2 receptors have a narrower binding cleft that penalizes substituted amines (resulting in Ki​ > 1000 nM), the 5-HT receptors have a wider extracellular vestibule that comfortably accommodates the 2-methylpiperidine moiety.

Signaling Pathway Modulation

Upon binding to the orthosteric site of the target GPCR, this compound acts as a competitive antagonist. By stabilizing the receptor in an inactive conformation, it prevents the coupling of intracellular G-proteins, thereby downregulating downstream second messenger cascades.

G Ligand N-(2-Methylpiperidin-3-yl)- 2-nitrobenzene-1-sulfonamide Receptor 5-HT Receptor (GPCR) Ligand->Receptor Antagonizes GProtein G-alpha-s Protein Receptor->GProtein Inhibits Activation Effector Adenylyl Cyclase (AC) GProtein->Effector Decreased Stimulation SecondMsgr cAMP Production Effector->SecondMsgr Downregulates Kinase Protein Kinase A (PKA) SecondMsgr->Kinase Reduced Activity

Mechanism of 5-HT receptor antagonism and downstream cAMP signaling modulation.

Methodological Framework: Self-Validating Radioligand Binding Protocol

In the context of aminergic GPCRs, radioligand binding assays are critical for quantifying receptor density and affinity, a principle heavily utilized in the validation of highly specific tracers like [18F]MDL100907 for 5-HT2A receptors 4. To accurately determine the Ki​ of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide, the following self-validating protocol must be executed.

Workflow Step1 Cell Culture & Membrane Harvesting Step2 Incubation with Radioligand (e.g. [3H]-LSD) Step1->Step2 Step3 Addition of Test Compound Step2->Step3 Step4 Rapid Filtration & Washing Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 IC50 & Ki Calculation (Cheng-Prusoff) Step5->Step6

Step-by-step workflow for competitive radioligand binding affinity assays.

Step-by-Step Methodology & Mechanistic Causality
  • Step 1: Membrane Preparation. Homogenize CHO cells expressing the target 5-HT receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes.

    • Causality: This isolates the membrane fraction containing the GPCRs from cytosolic proteins and endogenous neurotransmitters, ensuring the radioligand only interacts with the target receptor void of endogenous competition.

  • Step 2: Assay Buffer Formulation. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA).

    • Causality: The inclusion of Mg2+ ions is critical. Divalent cations stabilize the high-affinity ternary complex state of the G-protein coupled receptor, ensuring accurate binding kinetics.

  • Step 3: Pharmacological Incubation. In a 96-well plate, combine 50 µL of radioligand (e.g., 1 nM [3H]-LSD), 50 µL of the test compound (serial dilutions from 10−10 to 10−5 M), and 100 µL of membrane suspension. Incubate at 37°C for 60 minutes.

    • Causality: A 60-minute incubation at physiological temperature ensures the system reaches thermodynamic equilibrium. This is a strict mathematical prerequisite for accurately converting the measured IC50​ to a Ki​ value using the Cheng-Prusoff equation.

  • Step 4: Rapid Filtration. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Wash three times with ice-cold buffer.

    • Causality: Glass fiber filters carry a net negative charge that can trap positively charged basic amines (like the piperidine ring). Pre-soaking in PEI neutralizes this charge, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

  • Step 5: System Validation & Quality Control (Self-Validating Step). Run a parallel control curve using a known reference standard (e.g., Methiothepin) to define maximum specific binding ( Bmax​ ) and NSB. Calculate the Z'-factor for the assay plate.

    • Causality: An assay is only as trustworthy as its dynamic range. A calculated Z'-factor > 0.5 mathematically validates that the assay window is robust enough to distinguish true binding affinity from baseline noise, rendering the calculated Ki​ of the test compound scientifically sound.

Conclusion

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a highly tunable pharmacophore. By understanding the biophysical causality behind its structural components—the salt-bridge forming piperidine, the H-bonding sulfonamide, and the conformationally-directing ortho-nitro group—researchers can leverage this scaffold to design highly selective ligands for aminergic GPCRs. Strict adherence to self-validating radioligand binding protocols ensures that the empirical data generated translates reliably into actionable structure-activity relationship (SAR) insights.

References

  • Biphenylsulfonamide Endothelin Antagonists: Structure−Activity Relationships of a Series of Mono- and Disubstituted Analogues. ACS Publications (Journal of Medicinal Chemistry).1

  • Synthesis and Imaging Validation of [18F]MDL100907 Enabled by Ni-Mediated Fluorination. ACS Chemical Neuroscience. 4

  • Identification of potential dual-targets anti-toxoplasma gondii compounds through structure-based virtual screening and in-vitro studies. PubMed Central (PMC). 2

  • Adenosine 2 receptor antagonists. Google Patents (WO2020227156A1). 3

Sources

Comprehensive Pharmacokinetics and ADME Profile of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preclinical evaluation of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide presents a complex interplay of favorable physicochemical traits and significant metabolic liabilities. As a novel chemotype, its architecture merges a basic aliphatic amine (piperidine) with an electron-withdrawing nitroaromatic sulfonamide. This whitepaper provides an in-depth technical analysis of its predicted Absorption, Distribution, Metabolism, and Excretion (ADME) profile. By establishing self-validating experimental workflows, we delineate the causality behind its pharmacokinetic behavior, focusing specifically on the toxophoric risks associated with nitroreductase bioactivation and the permeability challenges posed by its ionization state.

Structural Analysis & Physicochemical Causality

The macroscopic ADME profile of this compound is directly dictated by its three core pharmacophoric regions:

  • 2-Methylpiperidin-3-yl Ring : This basic aliphatic amine has a predicted pKa​ of ~9.5. At a physiological pH of 7.4, the molecule exists predominantly in its ionized (protonated) state. Causality: While this high degree of ionization drives excellent aqueous thermodynamic solubility, it restricts passive transcellular diffusion across lipophilic membranes (e.g., the intestinal epithelium and blood-brain barrier) and flags the molecule as a likely substrate for P-glycoprotein (P-gp) efflux pumps.

  • Sulfonamide Linkage : Sulfonamides generally exhibit superior metabolic stability compared to their amide bioisosteres, resisting hydrolysis by plasma amidases and offering optimized pharmacokinetic profiles [1][1]. The sulfonamide acts as a robust hydrogen bond donor/acceptor, influencing the topological polar surface area (TPSA) and driving moderate-to-high plasma protein binding.

  • Ortho-Nitrobenzene Moiety : The nitroaromatic group is a well-documented structural alert in medicinal chemistry. Causality: While the strong electron-withdrawing nature of the nitro group modulates the pKa​ of the adjacent sulfonamide, it acts as a severe metabolic liability. Molecules containing nitroaromatic groups are frequently flagged by in silico ADME/Tox filters due to their propensity to form reactive metabolites [2][2].

Absorption & Permeability: Self-Validating Caco-2 Profiling

Given the basic nature of the piperidine ring, intestinal absorption and efflux liabilities must be quantified using a bidirectional Caco-2 permeability assay.

Self-Validating Protocol: Bidirectional Caco-2 Assay

To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating system that automatically flags false negatives (e.g., poor recovery) or compromised biological barriers.

  • Cell Culture & Integrity Check : Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days. Validation: Measure Transepithelial Electrical Resistance (TEER). Wells with TEER < 250 Ω·cm² are discarded.

  • Dosing & Internal Controls : Apply the test compound (10 µM) to either the apical (A) or basolateral (B) chamber.

    • Validation (Paracellular Marker): Co-incubate with Lucifer Yellow. Leakage >1% invalidates the well, proving tight junction failure.

    • Validation (Dynamic Range): Run parallel wells with Atenolol (low permeability negative control) and Propranolol (high permeability positive control).

  • Sampling : Extract 50 µL aliquots from the receiver chamber at 0, 60, and 120 minutes. Replace with an equal volume of fresh buffer to maintain sink conditions.

  • Quantification & Mass Balance : Analyze via LC-MS/MS.

    • Validation (Mass Balance): Calculate total recovery (Afinal​+Bfinal​+Celllysate​) . If recovery is <80%, the calculated apparent permeability ( Papp​ ) is voided due to non-specific plastic binding or intracellular trapping.

Caco2Workflow Seed Seed Caco-2 Cells (Include Lucifer Yellow) Culture Culture 21 Days (Verify TEER > 250 Ω·cm²) Seed->Culture Dose Apply Compound + Controls (Atenolol & Propranolol) Culture->Dose Sample Sample Apical & Basolateral (0, 60, 120 min) Dose->Sample LCMS LC-MS/MS Quantification (+ Internal Standard) Sample->LCMS Calc Calculate Papp, Efflux Ratio & Mass Balance (>80%) LCMS->Calc

Fig 1: Self-validating Caco-2 permeability workflow with integrated mass balance and TEER checks.

Metabolism & Biotransformation: The Nitroaromatic Liability

The biotransformation of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is bifurcated into two primary Phase I pathways: CYP450-mediated oxidation and nitroreductase-mediated reduction.

The Nitroreductase Toxophore Pathway

Under hypoxic conditions (or via hepatic/gut microflora nitroreductases), the ortho-nitro group undergoes a stepwise reduction. As detailed in recent mechanistic studies on [3][3], the nitro group is reduced first to a nitroso intermediate, then to a hydroxylamine, and ultimately to an aniline derivative.

Causality of Toxicity: The intermediate nitroso and hydroxylamine species are highly reactive electrophiles. They are capable of covalently binding to cellular macromolecules (proteins, DNA, and glutathione), leading to severe mutagenic and carcinogenic effects [4][4]. Consequently, monitoring the formation of these specific Phase I metabolites is critical for safety profiling.

MetabolicPathway Parent N-(2-Methylpiperidin-3-yl)- 2-nitrobenzene-1-sulfonamide CYP CYP450 Oxidation (Piperidine Ring) Parent->CYP Phase I Nitro Nitroreductase (Nitro Group) Parent->Nitro Phase I (Hepatic/Hypoxic) Met1 Hydroxylated Piperidine Metabolites CYP->Met1 Met2 Nitroso / Hydroxylamine (Reactive Toxophores) Nitro->Met2 Phase2 Phase II Conjugation (Glucuronidation) Met1->Phase2 Met2->Phase2 Detoxification Excretion Renal/Biliary Excretion Phase2->Excretion

Fig 2: Predicted Phase I/II biotransformation pathways highlighting nitroreductase toxification.

In Vitro Clearance: Self-Validating Microsomal Stability Protocol

To quantify the rate of hepatic clearance ( CLint​ ), a Human Liver Microsome (HLM) stability assay must be executed.

Self-Validating Protocol: HLM Stability
  • Preparation : Prepare a reaction mixture containing HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Causality) :

    • Validation (Enzyme Viability): Run a parallel incubation with Verapamil (a known high-clearance CYP3A4 substrate). If Verapamil is not depleted by >70% within 30 minutes, the HLM batch is enzymatically dead, and the assay is voided.

    • Validation (Mechanism Check): Run a negative control omitting the NADPH regenerating system. If the test compound degrades in the absence of NADPH, clearance is driven by non-CYP mechanisms (e.g., chemical instability), altering the pharmacokinetic interpretation.

  • Incubation & Quenching : Add the test compound (1 µM final concentration). Incubate at 37°C. Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis : Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Quantitative ADME Summary Data

The following table synthesizes the predictive and target ADME parameters for the compound, establishing the thresholds required for successful preclinical advancement.

ParameterAssay / ModelPredicted / Target ValueClinical Rationale
Aqueous Solubility Kinetic Solubility (pH 7.4)> 100 µMHigh solubility driven by the basic piperidine ( pKa​ ~9.5).
Permeability ( Papp​ ) Caco-2 (A-B)< 5×10−6 cm/sLimited transcellular diffusion due to positive charge at physiological pH.
Efflux Ratio Caco-2 (B-A / A-B)> 2.5High likelihood of P-gp recognition; potential barrier to CNS penetration.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes> 50 µL/min/mgRapid turnover expected due to dual vulnerability (nitroreduction & CYP oxidation).
Plasma Protein Binding Rapid Equilibrium Dialysis80 - 90%Moderate-to-high binding facilitated by sulfonamide hydrogen bonding.

References

  • Source: ACS Medicinal Chemistry Letters (PMC)
  • Source: BMC Bioinformatics (PMC)
  • Mechanism of nitroreductase (NTR)
  • Recent Advances in the Application of Nitro(het)

Sources

A Technical Guide to Predicting the Blood-Brain Barrier Permeability of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by tight cellular junctions and active efflux transporters, prevents the vast majority of small molecules from reaching their intended targets within the brain.[1][2][3] Therefore, the early and accurate prediction of a compound's ability to permeate the BBB is a critical step in the drug discovery pipeline, saving invaluable time and resources.[4][5] This guide provides an in-depth, multi-faceted analysis of the predicted BBB permeability of a novel compound, N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide. By integrating in silico computational predictions with established in vitro experimental protocols, we present a comprehensive workflow for generating a robust, evidence-based assessment of CNS penetration potential. Methodologies covered include physicochemical property analysis, the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), and advanced cell-based models, culminating in a weight-of-evidence approach to classification.

Introduction: The Imperative of CNS Drug Delivery

The successful development of drugs targeting the CNS is predicated on the molecule's ability to cross the BBB and achieve therapeutic concentrations in the brain parenchyma. This barrier is a complex, dynamic interface formed by brain capillary endothelial cells, pericytes, and astrocytes.[6][7] Its primary function is to maintain cerebral homeostasis by strictly regulating the passage of substances.[3][7] Two principal mechanisms dictate a molecule's transit: passive diffusion, which is largely governed by physicochemical properties like lipophilicity and size, and carrier-mediated transport, which involves both influx and active efflux transporters.[6][8]

Efflux transporters, particularly P-glycoprotein (P-gp, or ABCB1), are a major obstacle, actively pumping xenobiotics out of the endothelial cells and back into the bloodstream, thereby limiting brain exposure.[3][7][9][10] Consequently, an ideal CNS drug candidate must not only possess physicochemical characteristics amenable to passive diffusion but must also evade recognition by these efflux pumps.

This guide focuses on predicting the BBB permeability of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide . While no public data currently exists for this specific molecule, its structure contains moieties (a piperidine ring, a sulfonamide linker, and a nitroaromatic group) that necessitate a thorough evaluation. We will construct a predictive profile using a logical, tiered approach, moving from rapid computational screening to more resource-intensive, but highly informative, experimental assays.

Tier 1: In Silico Prediction of BBB Permeability

Computational, or in silico, modeling is the essential first step in assessing a compound's "drug-likeness" and CNS penetration potential. These methods leverage the known relationships between molecular structure and BBB permeability to provide rapid, cost-effective initial screening.

Physicochemical Property Analysis

The foundation of any permeability prediction lies in the analysis of a molecule's fundamental physicochemical properties. These descriptors are calculated from the compound's 2D structure. For N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide, the key properties are calculated and compared against established guidelines for CNS-active drugs.

Physicochemical PropertyCalculated ValueOptimal Range for CNS PenetrationAssessment
Molecular Weight (MW) 329.4 g/mol < 400-500 Da[1]Favorable
Lipophilicity (logP) 2.151.5 - 3.0[2][11]Favorable
Topological Polar Surface Area (TPSA) 97.5 Ų< 90 Ų[8]Borderline/Unfavorable
Hydrogen Bond Donors (HBD) 2≤ 3-5[12][13]Favorable
Hydrogen Bond Acceptors (HBA) 6≤ 7-10[12][13]Favorable
Rotatable Bonds 3≤ 8Favorable
Lipinski's Rule of Five Violations 00-1[12][13][14]Favorable

Interpretation: The molecule exhibits a favorable profile concerning molecular weight, lipophilicity, and hydrogen bonding capacity, adhering to Lipinski's Rule of Five.[12][13][14] This suggests good potential for oral absorption and general membrane permeability. However, the Topological Polar Surface Area (TPSA) of 97.5 Ų exceeds the generally accepted threshold of < 90 Ų for efficient BBB penetration.[8] TPSA is a strong predictor of passive diffusion; a higher value indicates increased polarity and a greater energy barrier to crossing the lipophilic endothelial cell membrane.[8][15] This single parameter raises a significant flag and suggests that passive diffusion may be limited.

In Silico Workflow

The computational assessment follows a structured workflow designed to build a comprehensive theoretical profile of the molecule's BBB permeability potential.

cluster_0 In Silico Predictive Workflow A Input: 2D Structure (SMILES/MOL file) B Calculate Physicochemical Properties (MW, logP, TPSA, etc.) A->B C Compare to CNS Rules (e.g., Lipinski's, TPSA < 90Ų) B->C D QSAR Model Prediction (Predict logBB) B->D E Efflux Substrate Prediction (P-gp, BCRP) B->E F Synthesize Data & Generate Hypothesis C->F D->F E->F

Caption: In Silico workflow for initial BBB permeability assessment.

Tier 2: In Vitro Experimental Assessment

While in silico models provide a valuable starting point, experimental validation is essential. In vitro assays offer controlled environments to measure permeability directly, providing quantitative data to support or refute computational hypotheses.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular diffusion.[16][17] It measures a compound's ability to permeate a filter-supported artificial membrane composed of a lipid mixture mimicking the brain capillary endothelium.[16][18][19] Its primary advantage is the specific isolation of passive permeability, devoid of confounding factors like active transport or metabolism.[16][17]

  • Preparation: A 96-well filter plate (donor plate) is coated with a brain lipid solution (e.g., porcine brain lipid extract in dodecane). A corresponding 96-well acceptor plate is filled with a buffer solution (e.g., PBS at pH 7.4) containing a solubility enhancer.

  • Compound Addition: The test compound, along with high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls, is dissolved in the donor buffer and added to the donor plate wells.

  • Incubation: The donor plate is carefully placed onto the acceptor plate, creating a "sandwich." The assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the compound concentration in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:

    • Pe = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - [CA] / [Ceq])

    • Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA] is the concentration in the acceptor well, and [Ceq] is the equilibrium concentration.

Predicted Outcome for N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide: Given the borderline TPSA value, we hypothesize that the compound will exhibit low to moderate passive permeability in the PAMPA-BBB assay.

Compound ClassificationTypical Pe (x 10⁻⁶ cm/s)
High Permeability> 4.0
Moderate Permeability2.0 - 4.0
Low Permeability< 2.0
Cell-Based Transwell Assays: The hCMEC/D3 Model

To investigate the impact of active transport, particularly P-gp mediated efflux, a cell-based model is required.[20] The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely accepted and well-characterized in vitro model of the human BBB.[21][22][23][24] These cells form a polarized monolayer with functional tight junctions and express key efflux transporters, including P-glycoprotein.[22][24]

  • Cell Culture: hCMEC/D3 cells are seeded onto collagen-coated semi-permeable membrane inserts (e.g., Transwell™) and cultured for 10-14 days to form a confluent, differentiated monolayer.

  • Barrier Integrity Check: The integrity of the monolayer is confirmed by measuring the Trans-Endothelial Electrical Resistance (TEER) and by assessing the flux of a paracellular marker like Lucifer Yellow.

  • Bidirectional Transport Study:

    • A-to-B (Apical to Basolateral): The test compound is added to the apical (upper) chamber, simulating the blood side. Samples are taken from the basolateral (lower) chamber over time (e.g., 30, 60, 90, 120 min).

    • B-to-A (Basolateral to Apical): The test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This measures transport from the brain side back to the blood.

  • Efflux Assessment (Optional): The A-to-B and B-to-A experiments can be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil or Elacridar).[25] A significant increase in A-to-B permeability or a decrease in B-to-A permeability in the presence of the inhibitor confirms the compound is a P-gp substrate.

  • Quantification & Calculation: Compound concentrations are measured by LC-MS/MS.

    • Apparent Permeability (Papp): Calculated for both directions (Papp, A-B and Papp, B-A). Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the membrane area, and C0 is the initial concentration.

    • Efflux Ratio (ER): Calculated as ER = Papp, B-A / Papp, A-B.

Interpretation of Results:

  • ER ≤ 2: Suggests passive diffusion is the dominant mechanism. The compound is likely not a substrate for active efflux.

  • ER > 2: Indicates that active efflux is occurring.[25] The compound is likely a substrate for an efflux transporter like P-gp.

cluster_1 In Vitro Experimental Workflow G Culture hCMEC/D3 Cells on Transwell Inserts H Verify Monolayer Integrity (TEER, Lucifer Yellow Flux) G->H I Perform Bidirectional Transport Assay (A>B, B>A) H->I J LC-MS/MS Quantification I->J L Repeat with P-gp Inhibitor (e.g., Verapamil) I->L Optional Confirmation K Calculate Papp (A>B, B>A) and Efflux Ratio (ER) J->K M Final Data Analysis & Classification K->M L->J

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern drug discovery and complex library synthesis, the 2-nitrobenzenesulfonyl (nosyl, Ns) group serves a dual purpose: it acts as a robust protecting group for primary amines and simultaneously activates the nitrogen for subsequent secondary amine synthesis via the Fukuyama alkylation protocol.

The synthesis of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide presents a classic chemoselectivity challenge. The core scaffold, 2-methylpiperidin-3-amine, possesses two nucleophilic sites: a secondary amine within the piperidine ring and an exocyclic primary amine. While the primary amine is generally more nucleophilic, direct reaction with 2-nitrobenzenesulfonyl chloride (NsCl) often leads to undesired bis-sulfonylation or complex mixtures due to the proximity of the 2-methyl group altering local sterics.

To ensure absolute chemoselectivity and high yields, this protocol utilizes a pre-protected starting material: 1-Boc-2-methylpiperidin-3-amine . By temporarily masking the secondary piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, we isolate the reactivity to the primary amine. Following sulfonylation, a controlled acidic deprotection yields the target free-piperidine sulfonamide.

Experimental Workflow & Mechanistic Pathway

The synthetic strategy is a two-step sequence. Step 1 involves a Schotten-Baumann-type sulfonylation in an organic solvent using a non-nucleophilic base. Step 2 utilizes trifluoroacetic acid (TFA) for the quantitative removal of the Boc group.

SynthesisWorkflow SM1 1-Boc-2-methylpiperidin- 3-amine Int Boc-Protected Nosyl Amide SM1->Int DIPEA, DCM 0 °C to RT SM2 2-Nitrobenzenesulfonyl Chloride (NsCl) SM2->Int Prod Target Compound: Free Piperidine Int->Prod TFA, DCM RT, 2 h

Workflow for the chemoselective synthesis of the target sulfonamide.

Quantitative Data: Stoichiometry and Yields

The following table summarizes the optimized stoichiometric ratios and expected yields for a 10 mmol scale synthesis. Maintaining these exact equivalents is critical to prevent the formation of side products.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
1-Boc-2-methylpiperidin-3-amine214.311.002.14 gLimiting Reagent
2-Nitrobenzenesulfonyl chloride221.621.102.44 gSulfonylating Agent
N,N-Diisopropylethylamine (DIPEA)129.252.003.48 mLAcid Scavenger
Dichloromethane (DCM)84.93-40.0 mLSolvent
Trifluoroacetic Acid (TFA)114.0215.011.5 mLDeprotecting Agent
Expected Intermediate Yield 399.46 - ~3.60 g ~90% Yield
Expected Final Product Yield 299.35 - ~2.55 g ~85% (Over 2 steps)

Step-by-Step Methodologies

Step 1: Synthesis of tert-butyl 2-methyl-3-(((2-nitrophenyl)sulfonyl)amino)piperidine-1-carboxylate

Causality Insight: DIPEA is selected over triethylamine (TEA) due to its increased steric bulk, which minimizes its action as a competing nucleophile against the highly reactive NsCl, thereby reducing the formation of sulfonammonium degradation products [1].

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Add 1-Boc-2-methylpiperidin-3-amine (2.14 g, 10.0 mmol) to the flask and dissolve in anhydrous dichloromethane (25 mL).

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (3.48 mL, 20.0 mmol) via syringe. Stir the mixture and cool to 0 °C using an ice-water bath. Cooling is essential as sulfonylation is highly exothermic.

  • Reagent Addition: Dissolve 2-Nitrobenzenesulfonyl chloride [2] (2.44 g, 11.0 mmol) in anhydrous DCM (15 mL). Add this solution dropwise to the reaction mixture over 15 minutes to prevent localized heating.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours. Monitor completion via TLC (Hexanes/EtOAc, 7:3, visualizing with UV and ninhydrin).

  • Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL).

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography ( SiO2​ , gradient elution 10% to 40% EtOAc in Hexanes) to afford the intermediate as a pale yellow solid.

Step 2: Boc Deprotection to Yield the Target Sulfonamide

Causality Insight: The nosyl group is highly stable to strongly acidic conditions [3], making TFA an ideal, orthogonal reagent for unmasking the secondary piperidine nitrogen without risking sulfonamide cleavage.

  • Dissolution: Dissolve the purified intermediate (~3.60 g, 9.0 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask.

  • Deprotection: Slowly add Trifluoroacetic Acid (TFA) (11.5 mL, ~150 mmol) to the stirring solution at room temperature.

  • Monitoring: Stir the mixture at room temperature for 2 hours. The evolution of CO2​ gas (bubbling) will be observed initially. Confirm the complete consumption of the starting material via LC-MS.

  • Concentration: Remove the volatiles (DCM and excess TFA) under reduced pressure. Caution: Do not heat the water bath above 30 °C during evaporation to prevent potential side reactions of the concentrated TFA salt.

  • Neutralization: Dissolve the resulting viscous oil in DCM (30 mL) and carefully wash with saturated aqueous NaHCO3​ (3 × 20 mL) until the aqueous phase tests basic (pH ~8-9).

  • Final Isolation: Extract the aqueous layer once more with DCM (15 mL). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo. Triturate the resulting solid with diethyl ether to yield N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide as an off-white to pale yellow powder.

References

  • Title: Fukuyama Amine Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: 2-Nitrobenzenesulfonyl chloride (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: 2-Methylpiperidin-3-amine (Compound Summary) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Phase-Appropriate HPLC Method Development and Validation for N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust quantification of complex pharmaceutical intermediates requires analytical methods that are not only precise but mechanistically tailored to the molecule's physicochemical properties. This application note details the development and rigorous ICH Q2(R2)-compliant validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide . By leveraging ion-pairing chromatography and a self-validating sequence design, this protocol overcomes the inherent chromatographic challenges of basic amines, delivering a highly reproducible, stability-indicating assay suitable for routine quality control and lifecycle management[1].

Molecular Profiling & Mechanistic Rationale

To develop an assay that transcends empirical guesswork, we must first analyze the structural dichotomy of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide:

  • Piperidine Ring (Secondary Amine): Highly basic (pKa ~9.5).

  • Sulfonamide Linkage: Weakly acidic (pKa ~10.0).

  • 2-Nitrobenzene Moiety: Strong chromophore, providing excellent UV absorption.

The Causality of Phase Selection

At a neutral pH, the basic piperidine nitrogen remains ionized, leading to severe secondary electrostatic interactions with residual ionized silanol groups (Si-O⁻) on standard silica supports. This phenomenon is the primary cause of peak tailing, poor theoretical plates, and shifting retention times in basic amine analysis[2].

To engineer chromatographic fidelity, we utilize an acidic mobile phase (pH ~2.0) modified with 0.1% Trifluoroacetic acid (TFA) . The causality here is twofold:

  • Protonation & Silanol Suppression: The low pH fully protonates the secondary amine while keeping the sulfonamide neutral, ensuring a single, predictable ionization state. Simultaneously, it suppresses silanol ionization on the stationary phase.

  • Ion-Pairing: The strongly electronegative trifluoroacetate anion (CF₃COO⁻) forms a transient, neutral ion-pair complex with the protonated piperidine. This masks the positive charge, increasing the molecule's apparent lipophilicity and facilitating highly efficient, orthogonal partitioning into the end-capped C18 stationary phase[3].

Method_Rationale A Target Molecule Analysis pKa ~9.5 (Piperidine) pKa ~10 (Sulfonamide) B pH Selection Acidic (pH ~2.0) A->B Protonate basic amine C Ion-Pairing Agent 0.1% TFA B->C Mask positive charge D Stationary Phase End-capped C18 C->D Hydrophobic retention E Chromatographic Goal Suppress Silanol Tailing D->E Optimized Peak Shape

Fig 1. Mechanistic rationale for mobile and stationary phase selection.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry dictates that a method must actively prove its validity during every run. This protocol embeds System Suitability Testing (SST) as a strict gating mechanism. If the SST criteria fail, the analytical sequence automatically halts, preventing the generation of spurious data.

Materials and Reagents
  • Analyte: N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide reference standard (>99.5% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSpecificationRationale
Column Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm)Embedded polar group prevents phase collapse; highly stable at low pH.
Mobile Phase A 0.1% TFA in WaterProvides hydronium ions for protonation and TFA for ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the hydrophobic complex.
Flow Rate 1.0 mL/minBalances optimal linear velocity with system backpressure.
Column Temp 30°C ± 1°CStabilizes mass transfer kinetics, improving reproducibility.
Detection UV at 254 nmTargets the π→π∗ transition of the 2-nitrobenzene ring.
Injection Vol 10 µLPrevents column overloading while maintaining high signal-to-noise.

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.0 90 10 Initial hold
2.0 90 10 Isocratic focusing
12.0 30 70 Linear gradient for impurity elution
15.0 10 90 Column wash
15.1 90 10 Re-equilibration

| 20.0 | 90 | 10 | End of run |

Step-by-Step Execution
  • Diluent Preparation: Mix Water and MeCN in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 30 mL of diluent using sonication, then make up to volume (Stock: 500 µg/mL). Dilute 5.0 mL of stock into a 50 mL flask to yield a 50 µg/mL Working Standard .

  • Sample Preparation: Prepare samples identically to achieve a nominal concentration of 50 µg/mL. Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection[4].

  • Sequence Bracketing: Inject Blank SST (x6) Samples (x10) Bracketing SST (x1).

ICH Q2(R2) Method Validation

The method was subjected to comprehensive validation in strict accordance with the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and statistical proof of the reportable range[1].

Validation_Workflow Start ICH Q2(R2) Validation Protocol SST System Suitability Tailing < 1.5, N > 5000 Start->SST Spec Specificity Forced Degradation SST->Spec Lin Linearity & Range LOQ to 150% Target SST->Lin Acc Accuracy Spike Recovery (3 Levels) SST->Acc Prec Precision Repeatability & Intermediate SST->Prec Report Final Validation Report Fit-for-Purpose Confirmation Spec->Report Lin->Report Acc->Report Prec->Report

Fig 2. Self-validating ICH Q2(R2) workflow ensuring analytical trustworthiness.

System Suitability Testing (SST)

SST confirms that the chromatographic system is adequate for the intended analysis prior to sample injection.

ParameterAcceptance CriteriaObserved ResultStatus
Retention Time (RT)~8.5 min ± 0.2 min8.45 minPASS
Tailing Factor (Tf) 1.51.12PASS
Theoretical Plates (N) 500012,450PASS
%RSD of Area (n=6) 2.0%0.45%PASS
Specificity and Forced Degradation

To prove the method is stability-indicating, the API was subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H₂O₂, UV Light, and 105°C Heat). Peak purity was assessed using a Photo-Diode Array (PDA) detector. In all conditions, the purity angle was less than the purity threshold, confirming no co-elution of degradants with the main peak[1].

Linearity and Range

Linearity was established over a reportable range from the Limit of Quantitation (LOQ) to 150% of the nominal target concentration (50 µg/mL).

Concentration LevelConcentration (µg/mL)Mean Peak Area% RSD (n=3)
LOQ0.512,4001.8
50%25.0625,1000.6
80%40.01,001,2500.4
100% (Target)50.01,252,5000.3
120%60.01,504,8000.4
150%75.01,879,0000.2

Regression Statistics:

  • Correlation Coefficient (R²): 0.9998

  • Equation: y = 25048x - 120.5

Accuracy (Recovery)

Accuracy was determined by spiking known amounts of the reference standard into a synthetic placebo matrix at three distinct levels (50%, 100%, and 150%).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD (n=3)
50%25.0024.8599.4%0.8%
100%50.0050.12100.2%0.5%
150%75.0074.6599.5%0.6%
Precision

Method precision was evaluated via Repeatability (Intra-day) and Intermediate Precision (Inter-day, different analyst, different HPLC system).

ParameterReplicatesMean Assay (%)% RSDAcceptance Criteria
Repeatabilityn = 699.8%0.52% 2.0%
Intermediate Precisionn = 699.6%0.68% 2.0%

Conclusion

A highly specific, accurate, and robust RP-HPLC method has been developed for the quantification of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide. By understanding the physicochemical causality of the molecule—specifically the interaction of the basic piperidine nitrogen with stationary phase silanols—a targeted ion-pairing strategy utilizing 0.1% TFA was successfully implemented. The method seamlessly passes all stringent validation parameters set forth by the ICH Q2(R2) guidelines, ensuring its trustworthiness and readiness for integration into routine pharmaceutical quality control environments.

References

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Validation of Analytical Procedure Q2(R2) - Draft/Step 2 Source: International Council for Harmonisation (ICH) URL:[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL:[Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly Source: Letters in Applied NanoBioScience URL:[Link]

Sources

Application Note: Preparation, Validation, and Storage of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide DMSO Stock Solutions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide (Formula: C₁₂H₁₇N₃O₄S | MW: 299.35 g/mol )

Physicochemical Profiling & Causality in Solvent Selection

As a Senior Application Scientist, I frequently encounter assay irreproducibility stemming from poorly managed compound stock solutions. N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a synthetic small molecule characterized by its sulfonamide core, electron-withdrawing nitrobenzene moiety, and basic piperidine ring. While sulfonamides generally exhibit poor aqueous solubility, their solubility is enhanced exponentially—often up to 5,300-fold—in polar aprotic solvents like dimethyl sulfoxide (DMSO)[1].

However, selecting DMSO is only the first step; understanding its physicochemical behavior is critical. DMSO is aggressively hygroscopic, capable of absorbing up to 20% of its weight in atmospheric moisture within 24 hours[2].

The Causality of Degradation: Water ingress into a DMSO stock solution causes a critical dielectric shift. This suppresses the solvent's solubilizing capacity and induces freezing point depression[2]. Consequently, compounds subjected to freeze-thaw cycles in moisture-contaminated DMSO are highly susceptible to hydrate formation, precipitation, and accelerated hydrolytic degradation[3]. To establish a self-validating system, this protocol mandates the use of anhydrous DMSO, inert gas purging, and single-use aliquoting to guarantee compound integrity over prolonged storage[4].

WaterIngress A Atmospheric Moisture Exposure B DMSO Absorbs Water (Hygroscopic Shift) A->B C Freezing Point Depression & Solvation Loss B->C D Compound Precipitation & Degradation C->D

Logical cascade illustrating how atmospheric moisture ingress compromises DMSO stock integrity.

Quantitative Dilution Matrices

Precision in mass-to-volume calculations is non-negotiable. Based on the exact molecular weight of the compound (299.35 g/mol ), the following matrix provides the required mass to achieve standard high-throughput screening (HTS) stock concentrations.

Target ConcentrationMass Required for 1.0 mLMass Required for 5.0 mLMass Required for 10.0 mL
1 mM 0.299 mg1.497 mg2.994 mg
10 mM 2.994 mg14.968 mg29.935 mg
20 mM 5.987 mg29.935 mg59.870 mg
50 mM 14.968 mg74.838 mg149.675 mg

Note: For maximum accuracy, weigh the compound first, then add the calculated volume of DMSO, rather than attempting to top-up to a volumetric mark, as DMSO's high viscosity can lead to meniscus reading errors.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed not just to dissolve the compound, but to mathematically and empirically validate its state before it ever reaches a biological assay.

G N1 1. Weighing (Anhydrous Env) N2 2. Dissolution (100% DMSO) N1->N2 N3 3. QC Validation (LC-MS / Light Scatter) N2->N3 N4 4. Aliquoting (Single-use Vials) N3->N4 N5 5. Storage (-20°C, Argon Purge) N4->N5

Sequential workflow for the preparation and storage of small-molecule DMSO stock solutions.

Phase 1: Environmental Control & Dissolution
  • Preparation: Equilibrate the lyophilized N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide powder to room temperature inside a desiccator to prevent condensation.

  • Weighing: Using a calibrated analytical microbalance (readability 0.01 mg), weigh the desired mass (e.g., 14.968 mg for a 50 mM / 1 mL stock) into a sterile, amber glass vial. Field Insight: Glass is preferred over polypropylene to prevent leaching of plasticizers by 100% DMSO.

  • Solvent Addition: In a low-humidity environment (ideally a nitrogen-purged glovebox), add exactly 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity) [5].

  • Homogenization: Seal the vial and vortex gently for 60 seconds. If the compound does not dissolve completely, apply mild bath sonication (avoiding temperatures above 37°C to prevent thermal degradation)[5].

Phase 2: Quality Control (The Self-Validating Step)

A protocol is only as good as its validation. Before archiving the stock, perform the following checks:

  • LC-MS Purity Check: Withdraw a 1 µL aliquot and dilute in acetonitrile. Run through LC-MS to confirm that the parent mass [M+H]+ matches 300.35 m/z and that purity remains >95% post-dissolution.

  • Kinetic Solubility via Nephelometry: To ensure the compound will not precipitate when introduced to your biological assay, perform a mock dilution. Dilute a fraction of the stock into your target aqueous buffer (e.g., PBS) to a final DMSO concentration of ≤0.5%. Use a nephelometer to measure light scattering; an absence of scattering confirms the compound remains in solution[6].

Phase 3: Aliquoting & Cryopreservation
  • Inert Gas Purging: Overlay the master stock solution with Argon or dry Nitrogen gas to displace oxygen and atmospheric moisture.

  • Aliquoting: Dispense the master stock into single-use aliquots (e.g., 20 µL) in tightly sealed, low-retention microcentrifuge tubes or 384-well deep blocks[5].

  • Storage: Transfer immediately to a -20°C or -80°C freezer. Studies demonstrate that compounds stored under these controlled conditions in sealed blocks maintain >80% purity even after 6 to 20 years of storage[4].

References

  • Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility Source: ResearchGate URL:[Link]

  • Monitoring compound integrity with cytochrome P450 assays and qHTS Source: PMC / NIH URL:[Link]

  • Effect of storage time on compounds held in DMSO at -20 ºC in the master liquid store Source: ResearchGate URL:[Link]

  • Compound storage made simple Source: Roylan Developments URL:[Link]

  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility Source: MDPI URL:[Link]

Sources

Application Notes & Protocols: Crystallization Techniques for the Isolation of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a complex molecule featuring a sulfonamide linkage, a nitroaromatic system, and a substituted piperidine ring. As with many active pharmaceutical ingredients (APIs), the final isolation and purification step is crucial for ensuring high purity, stability, and consistent physicochemical properties.[1][] Crystallization is the paramount technique for achieving these goals, as it is a highly selective process that can efficiently remove impurities and control the solid-state form of the API.[1][]

The crystalline state of an API profoundly influences its downstream processability, stability, solubility, and ultimately, its bioavailability.[3][4][5] Different crystal forms, or polymorphs, can exhibit significantly different properties.[5][6][7] Therefore, developing a robust and reproducible crystallization protocol is not merely a purification step but a critical component of drug development. This guide provides a detailed examination of the principles and practical techniques for the successful crystallization and isolation of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

Foundational Principles of Crystallization

A successful crystallization process hinges on the precise control of supersaturation—the state in which the concentration of the solute in a solution exceeds its equilibrium solubility.[8] This is the thermodynamic driving force for both the formation of new crystal nuclei (nucleation) and their subsequent growth.[8][9]

  • Solubility: The solubility of the target compound in various solvents is the most critical factor. An ideal solvent will exhibit high solubility at an elevated temperature and low solubility at a lower temperature, allowing for high recovery upon cooling.[3]

  • Supersaturation: This can be achieved through several methods, including cooling a saturated solution, adding an anti-solvent (a solvent in which the compound is insoluble), or by evaporating the solvent.[1]

  • Nucleation: This is the birth of new crystals.[9] It can occur spontaneously (primary nucleation) or be induced by the presence of existing crystals (secondary nucleation).[10] Controlling nucleation is key to achieving a desired crystal size distribution.

  • Crystal Growth: Once nuclei are formed, they grow by the deposition of additional solute molecules from the supersaturated solution.[8][9] The rate of growth versus the rate of nucleation determines the final crystal size and morphology.

Key Parameters for Method Development

Systematic optimization of several key parameters is essential for developing a robust crystallization process.[11]

Solvent Selection

The choice of solvent is the most critical decision in crystallization development.[3] The ideal solvent system should:

  • Exhibit a steep solubility curve with respect to temperature or anti-solvent composition.

  • Be chemically inert, not reacting with the sulfonamide.

  • Be easily removed from the final product (i.e., have a relatively low boiling point).

  • Promote the formation of a stable, well-defined crystal form.

Based on the structure of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide, which contains both polar (sulfonamide, nitro group) and non-polar (methyl, piperidine ring) moieties, solvents of intermediate polarity are often a good starting point.

Solvent Class Examples Rationale for N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide
Alcohols Isopropanol, Ethanol, MethanolGood hydrogen bonding potential to interact with the sulfonamide N-H and O=S=O groups. Often provide a good solubility differential with temperature.
Ketones Acetone, Methyl Ethyl KetonePolar aprotic solvents that can effectively solvate the molecule. Acetone is often a strong solvent for sulfonamides.[12]
Esters Ethyl AcetateMedium polarity solvent, often used in combination with non-polar anti-solvents like heptane or hexane.[13]
Ethers 2-Methyltetrahydrofuran (2-MeTHF)A greener alternative to other ethers, can be effective.
Hydrocarbons Heptane, Hexane, TolueneLikely to be poor solvents on their own but are excellent choices as anti-solvents.[12]
Water The piperidine nitrogen may allow for pH-dependent solubility. However, many complex organic molecules have low aqueous solubility. Can be used as an anti-solvent with water-miscible organic solvents.[4]

A systematic solvent screen is the first practical step. This involves determining the approximate solubility of the crude material in a range of solvents at both room temperature and an elevated temperature (e.g., 50-60°C).

Temperature and Cooling Profile

For cooling crystallizations, the rate of cooling significantly impacts the final crystal attributes.[14][15]

  • Rapid Cooling: Tends to generate high supersaturation quickly, leading to rapid nucleation and the formation of small, often less pure, crystals.[]

  • Slow Cooling: Allows for controlled crystal growth on a smaller number of nuclei, typically resulting in larger, purer crystals.[16][17] This is generally preferred for purification.

Seeding Strategy

Seeding is the practice of adding a small quantity of pure crystals of the target compound to a supersaturated solution to induce crystallization.[10][18] This is a powerful technique for controlling the process.[18][19]

  • Controls Polymorphism: Seeding with the desired crystal form templates its growth, preventing the formation of undesired or metastable polymorphs.[18][20]

  • Improves Reproducibility: It ensures that crystallization begins at a consistent level of supersaturation, leading to more predictable cycle times and crystal size distributions.[21]

  • Avoids "Oiling Out": Seeding can prevent the separation of the compound as a liquid oil, which occurs when supersaturation becomes too high before nucleation begins.[18][20]

Anti-Solvent Addition

In anti-solvent crystallization, supersaturation is generated by adding a miscible solvent in which the compound is insoluble.[1][3][22]

  • Addition Rate: A slow, controlled addition of the anti-solvent is crucial to prevent localized high supersaturation, which can lead to oiling out or the formation of amorphous material.[15]

  • Location of Addition: Sub-surface addition is often preferred to ensure rapid mixing and avoid issues at the surface.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Cooling Crystallization from a Single Solvent (Isopropanol)

This protocol is a standard method for compounds with good temperature-dependent solubility.

  • Dissolution: In a jacketed glass reactor or an appropriately sized Erlenmeyer flask equipped with a magnetic stirrer and a reflux condenser, charge 10.0 g of crude N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

  • Add isopropanol (approx. 80-100 mL) and begin agitation.

  • Heat the mixture to 75-80°C. If the solid is not fully dissolved, add more isopropanol in small portions (2-5 mL) until a clear solution is obtained. It is crucial to use the minimum amount of hot solvent to ensure high recovery.[3][17]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Controlled Cooling: Cool the solution from 80°C to 50°C over 1 hour (0.5°C/min).

  • Seeding: At 50°C, add a small slurry of seed crystals (approx. 0.5-1% w/w, e.g., 50-100 mg) of pure N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

  • Crystal Growth: Hold the slurry at 50°C for 1-2 hours to allow the crystals to grow.

  • Secondary Cooling: Cool the slurry from 50°C to 0-5°C over 2-3 hours.

  • Maturation: Hold the slurry at 0-5°C with gentle agitation for at least 1 hour to maximize yield.

  • Isolation: Isolate the crystals by filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold (0-5°C) isopropanol (2 x 10 mL) to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Diagram 1: Cooling Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation Dissolve Dissolve Crude in Minimal Hot Solvent HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool1 Controlled Cooling (to Seeding Temp) HotFilter->Cool1 Seed Add Seed Crystals Cool1->Seed Grow Hold for Crystal Growth Seed->Grow Cool2 Cool to Final Temperature Grow->Cool2 Mature Hold for Maturation Cool2->Mature Filter Filter Crystals Mature->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry FinalProduct FinalProduct Dry->FinalProduct Pure Crystalline Product

Caption: Workflow for purification by cooling crystallization.

Protocol 2: Anti-Solvent Crystallization (Acetone/Heptane)

This method is ideal for compounds that are highly soluble in one solvent but poorly soluble in another miscible solvent.

  • Dissolution: In a jacketed glass reactor or an Erlenmeyer flask with a stirrer, dissolve 10.0 g of crude N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide in the minimum amount of acetone (e.g., 30-40 mL) at room temperature (20-25°C). Ensure a clear solution is formed.

  • Seeding: Add a small slurry of seed crystals (approx. 0.5-1% w/w, e.g., 50-100 mg) to the solution and stir for 15-30 minutes.

  • Anti-Solvent Addition: Begin the slow, dropwise addition of heptane (an anti-solvent) via an addition funnel or syringe pump.[3] A typical starting rate is 1 mL/min.

  • Induce Crystallization: Continue adding heptane. The solution will become cloudy (turbid), indicating the onset of nucleation and crystal growth.[3]

  • Crystal Growth & Addition: Once a stable slurry has formed, continue adding the remaining heptane over 2-3 hours. A typical final solvent ratio might be 1:2 or 1:3 acetone:heptane by volume.

  • Maturation: After the addition is complete, stir the slurry at room temperature for at least 2 hours to ensure complete crystallization and allow for potential crystal form maturation.

  • Cooling (Optional): To further increase the yield, the slurry can be cooled to 0-5°C and held for an additional hour.

  • Isolation: Isolate the crystals by filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of the crystallization solvent mixture (e.g., 1:3 acetone:heptane) or pure heptane (2 x 15 mL).

  • Drying: Dry the crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Diagram 2: Supersaturation via Anti-Solvent Addition

G cluster_main Anti-Solvent Crystallization Concept Start Start: Crude Compound in 'Good' Solvent (e.g., Acetone) Process Slow Addition of 'Anti-Solvent' (e.g., Heptane) Start->Process Reduces Solubility Result Result: Pure Crystals Precipitate Out Process->Result Induces Crystallization

Caption: Conceptual flow of anti-solvent crystallization.

Troubleshooting Common Crystallization Issues

Even well-designed protocols can encounter problems. A systematic approach is key to troubleshooting.[11][16]

Problem Potential Cause(s) Suggested Solution(s)
No Crystals Form Solution is undersaturated (too much solvent). Nucleation barrier is too high.Evaporate some solvent to increase concentration. Scratch the inside of the flask with a glass rod to create nucleation sites. Add seed crystals.[16][17]
"Oiling Out" Cooling too quickly. High level of impurities depressing the melting point. Boiling point of the solvent is higher than the compound's melting point.Re-heat the mixture to redissolve the oil, add a small amount of additional "good" solvent, and cool much more slowly.[16][17] Ensure seeding occurs before high supersaturation is reached.[18]
Low Yield Too much solvent was used. Incomplete cooling or maturation time. Crystals are significantly soluble in the wash solvent.Use the minimum amount of hot solvent for dissolution.[3] Ensure the slurry is cooled completely and held for an adequate time.[17] Wash the cake with ice-cold solvent.
Amorphous Solid Forms Crystallization occurred too rapidly (e.g., "crashing out").Slow down the cooling rate or the anti-solvent addition rate significantly.[16] Use a different solvent system that encourages slower, more ordered crystal growth.[3]
Fine or Needle-Like Crystals Rapid nucleation due to high supersaturation.Slow the rate of cooling or anti-solvent addition.[17] Implement a seeding protocol at a lower supersaturation level to favor growth over new nucleation.[10]

Conclusion

The successful crystallization of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a multi-faceted process that requires a firm understanding of fundamental principles and careful control over experimental parameters. By systematically screening solvents, optimizing cooling or anti-solvent addition profiles, and implementing a robust seeding strategy, researchers can develop a reproducible process that delivers the API with high purity and the desired solid-state properties. The protocols and troubleshooting guide provided here serve as a comprehensive starting point for developing a tailored and effective isolation procedure.

References

  • Seeding Effect on Product Crystal Size in Batch Crystallization. ResearchGate. Available at: [Link]

  • Troubleshooting Crystallization Problems in Industrial Settings. Zhanghua Dryer. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Seeding: A Simple but Effective Method for Crystallisation Control. CatSci Ltd. Available at: [Link]

  • Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Available at: [Link]

  • Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Available at: [Link]

  • Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. ACS Publications. Available at: [Link]

  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Scientific Update. Available at: [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). IntechOpen. Available at: [Link]

  • Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. MDPI. Available at: [Link]

  • Developing seeding protocols through secondary nucleation measurements on the Crystalline. Technobis Crystallization Systems. Available at: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. Available at: [Link]

  • Common Challenges in Crystallization Processes. YouTube. Available at: [Link]

  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Journal of Chemical Engineering Research Updates. Available at: [Link]

  • Phase Diagram Determination and Process Development for Continuous Antisolvent Crystallizations. ResearchGate. Available at: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. Available at: [Link]

  • Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. Taylor & Francis Online. Available at: [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. SciSpace. Available at: [Link]

  • Guide for crystallization. University of Geneva. Available at: [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. ResearchGate. Available at: [Link]

  • Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach. Polymers in Medicine. Available at: [Link]

  • Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. PMC. Available at: [Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Available at: [Link]

  • Polymorphism of pharmaceuticals. Oxford Academic. Available at: [Link]

  • Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. ResearchGate. Available at: [Link]

  • Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. ACS Publications. Available at: [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. Available at: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at: [Link]

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Troubleshooting & Optimization

optimizing reaction temperature for N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is specifically engineered for researchers and drug development professionals optimizing the synthesis of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide .

The transformation relies on the chemoselective sulfonylation of a diamine (2-methylpiperidin-3-amine) using 2-nitrobenzenesulfonyl chloride (NsCl). Because the substrate contains both a primary amine (at C3) and a secondary amine (at N1), achieving high regioselectivity requires strict kinetic control. This guide provides the mechanistic causality, troubleshooting protocols, and self-validating methodologies needed to master this reaction.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is temperature control the most critical parameter for this specific sulfonylation? A1: The selectivity of this reaction is governed entirely by kinetic control. The primary amine at C3 is inherently more nucleophilic and less sterically hindered than the secondary amine at N1 (which is heavily shielded by the adjacent C2-methyl group). At low temperatures (0 °C to 5 °C), the thermal energy in the system is only sufficient to overcome the activation energy ( Ea​ ) barrier for the primary amine. If the temperature rises, the system gains enough energy to overcome the steric barrier of the secondary amine, leading to a loss of chemoselectivity .

Q2: I am observing a significant amount of bis-sulfonylated byproduct. What went wrong? A2: Bis-sulfonylation (reaction at both N1 and C3) occurs when the reaction temperature exceeds 25 °C or if localized heating occurs during reagent addition. The thermal energy at elevated temperatures overrides the steric protection of the C2-methyl group. Causality & Fix: The addition of NsCl is highly exothermic. If you add the electrophile too quickly, localized "hot spots" form in the solvent, causing immediate bis-sulfonylation. You must pre-cool the solvent and add NsCl dropwise while monitoring an internal temperature probe.

Q3: My yield is low, and I detect 2-nitrobenzenesulfonic acid in the aqueous wash. How does temperature affect this? A3: 2-nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis in the presence of trace moisture—a side reaction that accelerates exponentially with temperature . If the reaction warms up before the amine has fully reacted, any trace water (from the atmosphere or wet solvents) will outcompete the amine, destroying your electrophile and generating sulfonic acid waste.

Q4: Can I heat the reaction to drive it to completion if I see unreacted starting material? A4: Heating is strongly discouraged. If the reaction stalls, it is rarely due to a lack of thermal energy. It is usually due to reagent degradation (NsCl hydrolysis) or insufficient base (e.g., Triethylamine or DIPEA) to neutralize the HCl byproduct. If the HCl is not scavenged, it protonates the remaining primary amine, rendering it non-nucleophilic. Self-Validation: Instead of heating, validate the pH of the reaction mixture. If the pH is < 7, add additional base to restore nucleophilicity .

Part 2: Temperature Optimization Data

The following table summarizes the quantitative impact of temperature on the chemoselective sulfonylation of 2-methylpiperidin-3-amine.

Temperature RangePrimary Amine Conversion (C3)Bis-Sulfonylation (N1 & C3)NsCl HydrolysisProcess Recommendation
-78 °C to -20 °C < 40%UndetectableMinimalAvoid: Reaction stalls due to insufficient kinetic energy.
0 °C to 5 °C > 95% < 1% < 2% Optimal: Strict kinetic control; highest chemoselectivity.
20 °C to 25 °C ~ 85%5% - 10%~ 5%Sub-optimal: Noticeable loss of regioselectivity.
> 40 °C < 60%> 30%> 15%Avoid: Thermodynamic scrambling and rapid reagent degradation.

Part 3: Visualizing the Reaction Pathway

The diagram below illustrates the temperature-dependent bifurcation of the reaction pathway. Strict adherence to the optimal temperature zone ensures the kinetic product is isolated.

SulfonylationWorkflow SM Reactants: 2-Methylpiperidin-3-amine + 2-Nitrobenzenesulfonyl chloride T_Low Optimal Temperature (0°C to 5°C) SM->T_Low Controlled Exotherm T_High Elevated Temperature (>25°C) SM->T_High Uncontrolled Exotherm Prod_Opt Target Product: N-(2-Methylpiperidin-3-yl)- 2-nitrobenzene-1-sulfonamide (Kinetic Control, >95% Selectivity) T_Low->Prod_Opt Prod_Side1 Bis-sulfonylated Byproduct (Reaction at N1 & C3) T_High->Prod_Side1 Prod_Side2 Hydrolysis Waste (2-Nitrobenzenesulfonic Acid) T_High->Prod_Side2

Figure 1: Temperature-dependent bifurcation pathways in chemoselective sulfonylation.

Part 4: Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar and an internal thermocouple. Purge the system with inert gas (Nitrogen or Argon) for 15 minutes.

  • Causality: NsCl is highly sensitive to ambient moisture. An inert, dry atmosphere prevents premature hydrolysis of the electrophile.

Step 2: Substrate Dissolution

  • Action: Dissolve 2-methylpiperidin-3-amine (1.0 equivalent) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Action: Add N,N -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equivalents).

  • Self-Validation: Submerge the flask in an ice-water bath. Wait until the internal thermocouple reads exactly 0 °C to 2 °C.

Step 3: Electrophile Addition (Critical Node)

  • Action: Dissolve 2-nitrobenzenesulfonyl chloride (1.05 equivalents) in a minimal volume of anhydrous DCM. Add this solution dropwise via a syringe pump or addition funnel over 30 minutes.

  • Self-Validation: Monitor the internal thermocouple continuously. The temperature must not exceed 5 °C. If a temperature spike occurs, pause the addition immediately until the system cools back to 2 °C. This guarantees the reaction remains strictly under kinetic control.

Step 4: Reaction Maturation

  • Action: Allow the reaction to stir at 0 °C for 2 hours.

  • Self-Validation: Quench a 10 µL aliquot in 1 mL of water and check the pH with indicator paper. It must be > 8. If pH < 7, the base has been depleted; add 0.5 eq of DIPEA. Analyze the organic layer via TLC (Ethyl Acetate/Hexanes) or LC-MS to confirm the disappearance of the starting diamine.

Step 5: Quenching & Isolation

  • Action: Once complete, quench the reaction by adding saturated aqueous NaHCO3​ while maintaining the flask in the ice bath.

  • Action: Transfer to a separatory funnel, extract the aqueous layer with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the crude N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

References

  • Boghi, M., et al. (2006). "Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines." ACS Publications. Available at:[Link]

how to prevent oxidation of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals handling N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide .

Due to the presence of a secondary piperidine amine and a photo-sensitive nitroaromatic moiety, this Active Pharmaceutical Ingredient (API) is highly susceptible to environmental degradation. This document provides mechanistic insights, troubleshooting steps, and validated protocols to ensure the structural integrity of your compound during storage and handling.

Section 1: Core FAQs (Mechanisms & Causality)

Q1: Why is this specific compound prone to oxidation during storage? A1: The vulnerability stems primarily from the secondary amine within the piperidine ring. The nitrogen atom and its adjacent alpha-carbons are highly susceptible to auto-oxidation when exposed to atmospheric oxygen[1]. This process is often catalyzed by ambient light or elevated temperatures, leading to the formation of piperidine N-oxides or cyclic imines (e.g., tetrahydropyridine derivatives)[2]. Additionally, the 2-nitrobenzene moiety can act as a photosensitizer under UV exposure, accelerating free-radical generation across the molecule.

Q2: What are the visual and analytical indicators that my batch has oxidized? A2: Macroscopically, oxidation often manifests as a color shift from off-white/pale yellow to a darker yellow or brown[1][3]. Analytically, a stability-indicating HPLC/LC-MS method will reveal new peaks. The most common degradation product, the N-oxide, will appear as a highly polar peak with a mass shift of +16 Da (M+16). Dehydrogenation to an imine will present as a -2 Da (M-2) mass shift[1].

OxidationPathway Parent N-(2-Methylpiperidin-3-yl)- 2-nitrobenzene-1-sulfonamide NOxide Piperidine N-oxide (+16 Da) Parent->NOxide O2, Light Imine Cyclic Imine (-2 Da) Parent->Imine O2, Heat RingOpen Ring-Opened Products Imine->RingOpen Hydrolysis

Fig 1. Primary oxidative degradation pathways of the piperidine moiety.

Section 2: Troubleshooting Guide

Issue 1: Rapid discoloration of the solid compound on the benchtop.

  • Root Cause: Photo-oxidative degradation. Ambient laboratory light provides sufficient energy to initiate radical mechanisms in both the piperidine ring and the nitroaromatic group[1].

  • Resolution: Immediately transfer the compound to amber glass vials. Wrap the vials in aluminum foil if amber glass is unavailable. Always handle the compound under low-light conditions or in a fume hood equipped with UV-filtered lighting.

Issue 2: LC-MS analysis shows a prominent M+16 peak after 1 month of storage.

  • Root Cause: Exposure to atmospheric oxygen leading to N-oxide formation. The storage container likely had a high oxygen headspace or an imperfect seal[1].

  • Resolution: Implement inert gas purging to displace oxygen in the headspace before sealing[4][5]. Argon is denser than air and provides an excellent protective blanket for solid APIs, reducing moisture and oxygen to ~1%[6].

Issue 3: Degradation observed in THF or DMSO stock solutions within days.

  • Root Cause: Solvents like THF readily form peroxides that rapidly oxidize secondary amines. Dissolved oxygen in DMSO can also facilitate oxidation over time.

  • Resolution: Use freshly distilled, peroxide-free solvents. Degas all solvents using the freeze-pump-thaw method or by sparging with Argon for 15 minutes prior to dissolving the API[3].

Section 3: Standard Operating Procedures (Protocols)

The following protocols are designed as self-validating systems. Each step systematically eliminates a specific vector of degradation (moisture, oxygen, heat, and light) to ensure absolute stability.

Protocol A: Preparation of Solid API for Long-Term Storage
  • Vacuum Drying (Moisture Elimination): Transfer the synthesized N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide into an amber glass vial. Place the open vial in a vacuum desiccator containing a fresh desiccant (e.g., P2O5) for 12-24 hours to remove residual moisture and volatile solvents.

  • Inert Gas Blanketing (Oxygen Displacement): Transfer the vial to a glove box or use a Schlenk line. Gently purge the vial with high-purity Argon (99.999%) for 30-60 seconds. Argon's high density allows it to settle over the solid powder, creating a robust barrier against oxygen[5][6].

  • Hermetic Sealing: Cap the vial tightly with a PTFE-lined septum cap while still under the Argon stream. Wrap the cap-vial junction tightly with Parafilm to prevent micro-leaks.

  • Thermal Control (Kinetic Suppression): Store the sealed vial in a dedicated, temperature-controlled environment. For long-term storage (>1 month), store at -20°C or -80°C to kinetically suppress oxidative reactions[7].

StorageWorkflow Step1 1. Vacuum Drying Remove residual moisture Step2 2. Inert Gas Purging Displace O2 with Argon Step1->Step2 Step3 3. Light Protection Seal in amber glass vials Step2->Step3 Step4 4. Climate Control Store at -20°C Step3->Step4

Fig 2. Standard operating procedure for the long-term inert storage of APIs.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions
  • Solvent Preparation: Select an appropriate anhydrous solvent. Sparge the solvent with Argon for 15 minutes to displace dissolved oxygen[3].

  • Dissolution: Weigh the API and dissolve it in the degassed solvent strictly under an Argon atmosphere.

  • Aliquoting: Divide the stock solution into single-use aliquots in dark amber microcentrifuge tubes. This prevents repeated exposure to oxygen and condensation during freeze-thaw cycles.

  • Storage: Flush the headspace of each tube with Argon, seal, and store immediately at -80°C.

Section 4: Quantitative Data Table

The table below summarizes the expected shelf life and degradation risk of piperidine-series compounds based on varying storage conditions.

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifeDegradation Risk Profile
25°C (Benchtop) Ambient AirAmbient UV/Vis< 2 WeeksCritical (Rapid N-Oxide/Imine formation)
2-8°C (Fridge) Ambient AirDark3-6 MonthsModerate (Slow auto-oxidation)
2-8°C (Fridge) Argon PurgedDark1-2 YearsLow (Maintains quality for first year)[7]
-20°C (Freezer) Argon PurgedDark> 2-5 YearsNegligible (Maximum stability achieved)[7]

References[1] Technical Support Center: Prevention of Oxidation in Piperidine Compounds - Benchchem.Available here[7] What are the storage stability of Piperidine Series compounds over time? - BTC Pharmtech. Available here[4] Inhibition of amine oxidation (US20120271026A1) - Google Patents. Available here[6] Ask an Expert: inert gases used for preservation - Science Buddies. Available here[5] Principles of Inert Atmosphere Storage - ResearchGate. Available here[2] Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine - White Rose Research Online.Available here[3] How to prevent/minimize rapid air oxidation or arylamine - ResearchGate. Available here

Sources

Technical Support Center: Troubleshooting N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide Solubility in Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals facing precipitation and solubility challenges when dosing N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide in in vitro cell-based assays.

Below, you will find mechanistic explanations, validated protocols, and troubleshooting FAQs to ensure experimental reproducibility and prevent false-negative cytotoxicity readouts caused by compound precipitation.

Mechanistic Insight: Why Does This Compound Precipitate?

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a highly lipophilic synthetic molecule. Its poor aqueous solubility in standard cell culture media (e.g., DMEM, RPMI-1640) is driven by three structural factors:

  • Hydrophobic Moieties: The nitrobenzene and methylpiperidine rings heavily favor non-polar environments.

  • Sulfonamide pKa Constraints: While the sulfonamide group can act as a weak acid, at a physiological pH of 7.4, it often remains largely un-ionized depending on the exact electronic effects of the nitro group, limiting ion-dipole interactions with water[1].

  • "Solvent Shock" Phenomenon: When a highly concentrated DMSO stock solution is spiked directly into aqueous media, the local dielectric constant of the micro-environment drops instantaneously. This causes rapid supersaturation, overcoming the metastable zone width of the compound, leading to irreversible nucleation and crystal formation[2].

To prevent this, we must manipulate the thermodynamics of solvation using step-down dilutions and carrier molecules.

Solubilization Decision Workflow

Follow this validated decision tree to determine the optimal solubilization strategy for your specific assay requirements.

SolubilityTroubleshooting Start Compound Precipitates in Cell Culture Media CheckDMSO Is final DMSO > 0.1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤0.1% Use step-down dilution CheckDMSO->ReduceDMSO Yes TryCarrier Implement Carrier System CheckDMSO->TryCarrier No ReduceDMSO->TryCarrier Still precipitates UseCyclo Add 10-20% HP-β-CD (Encapsulates Nitrobenzene) TryCarrier->UseCyclo UseBSA Add 0.1-1% BSA (Protein Binding) TryCarrier->UseBSA Success Clear Solution Proceed to Assay UseCyclo->Success UseBSA->Success

Decision tree for troubleshooting sulfonamide precipitation in cell culture assays.

Quantitative Comparison of Solubilization Strategies

The table below summarizes the efficacy of different solubilization vehicles for lipophilic sulfonamides, balancing maximum achievable concentration against the risk of cell toxicity.

Solubilization StrategyMax Soluble Conc. (Assay)Cell Viability ImpactMechanism of ActionBest Application
0.1% DMSO (Standard) < 10 µMMinimal (if ≤0.1%)Co-solventHigh-potency assays (IC50 < 1 µM)
0.5% DMSO ~ 50 µMModerate to HighCo-solventRobust cell lines only (e.g., HeLa)
10% HP-β-CD > 500 µMMinimalHydrophobic encapsulationHigh-concentration dosing
0.5% BSA + 0.1% DMSO ~ 100 µMMinimalNon-specific protein bindingAssays requiring serum-free conditions

Note: Data represents generalized thresholds for sulfonamide derivatives. Always run a vehicle-only control to establish baseline toxicity.

Standard Operating Procedure: HP-β-CD Carrier-Mediated Solubilization

Because N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide contains a bulky nitrobenzene ring, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most effective carrier. The β-cyclodextrin cavity diameter (approx. 6.0–6.5 Å) perfectly accommodates aromatic rings, displacing water and encapsulating the hydrophobic moiety to render the entire complex water-soluble.

Self-Validating Experimental Protocol

This protocol incorporates built-in validation steps to ensure the compound remains in solution without masking biological readouts.

Materials Required:

  • N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide powder

  • Cell culture-grade DMSO (Anhydrous, ≥99.9%)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), cell culture tested

  • Pre-warmed cell culture media (37°C)

Step-by-Step Methodology:

  • Primary Stock Preparation (10 mM):

    • Weigh the compound and dissolve it in 100% anhydrous DMSO to create a 10 mM stock.

    • Validation Check: Vortex for 60 seconds. The solution must be optically clear. If micro-crystals persist, sonicate in a water bath at 37°C for 5 minutes[2].

  • Carrier Solution Preparation (20% HP-β-CD):

    • Dissolve HP-β-CD powder in your base cell culture media (without FBS) to a concentration of 20% (w/v). Filter-sterilize through a 0.22 µm PES membrane.

  • Intermediate Complexation (The "Step-Down"):

    • Instead of adding the DMSO stock directly to the final media, add 10 µL of the 10 mM DMSO stock dropwise into 90 µL of the 20% HP-β-CD solution while vortexing continuously.

    • Incubate this intermediate mixture at room temperature for 15 minutes to allow the host-guest inclusion complex to form thermodynamically.

  • Final Dilution:

    • Dilute the intermediate complex 1:10 into your final pre-warmed assay media (containing FBS if required).

    • Result: You now have a 100 µM dosing solution containing 0.1% DMSO and 2% HP-β-CD.

  • Vehicle Control Generation (Critical):

    • Prepare a parallel control using 100% DMSO (no compound) following the exact same steps. This ensures any observed phenotypic changes are due to the compound, not the cyclodextrin or DMSO[3].

Frequently Asked Questions (FAQs)

Q1: My compound precipitates immediately when I add the DMSO stock to my media at 37°C. Why does warming the media not help? A1: Warming the media increases the kinetic energy, but it cannot overcome the massive shift in polarity when moving from 100% DMSO to an aqueous buffer. This "solvent shock" causes the lipophilic methylpiperidine and nitrobenzene groups to aggregate instantly[2]. You must use the step-down dilution method with a carrier (like BSA or HP-β-CD) to shield the hydrophobic faces before they encounter the bulk aqueous environment.

Q2: Can I just increase the DMSO concentration to 1% or 2% to keep it dissolved? A2: It is highly discouraged. While some robust cancer cell lines can tolerate up to 0.5% DMSO, concentrations above 0.1%–0.2% frequently induce transcriptomic changes, alter cell morphology, and trigger apoptosis in sensitive primary cells or stem cells[3]. Exceeding the DMSO toxicity limit will confound your viability data, making it impossible to tell if cell death is from your sulfonamide or the solvent.

Q3: Should I adjust the pH of my media to help solubilize the sulfonamide group? A3: No. While raising the pH might theoretically deprotonate the sulfonamide nitrogen and increase aqueous solubility, adjusting the pH of cell culture media away from the physiological norm (pH 7.4) will cause severe metabolic stress to your cells[4]. Furthermore, adding NaOH or HCl to buffered media disrupts the bicarbonate buffering system[5]. Always rely on co-solvents or carriers rather than pH manipulation for cell-based assays.

Q4: I filtered my media after adding the compound to ensure it was sterile. Now my assay shows no activity. What happened? A4: If the compound was not fully dissolved (even if it looked clear to the naked eye, but contained nano-precipitates), the 0.22 µm sterile filter likely stripped the precipitated compound out of the media. You essentially dosed your cells with vehicle only. Always filter-sterilize your carrier solutions before adding the compound, and use aseptic technique to add the sterile-filtered DMSO stock directly to the sterile media.

References

  • ResearchGate Community. "How to deal with the poor solubility of tested compounds in MTT assay?" ResearchGate. Available at:[Link]

  • PekyBio. "Common Issues in Cell Culture Media And Their Impact On Cell-Based Experiments." PekyBio News. Available at:[Link]

  • J. Boos et al. "A cellular reporter system to evaluate endogenous fetal hemoglobin induction and screen for therapeutic compounds." National Center for Biotechnology Information (NIH PMC). Available at:[Link]

  • MDPI. "Exploration of the Solubility Hyperspace of Selected Active Pharmaceutical Ingredients in Choline- and Betaine-Based Deep Eutectic Solvents." International Journal of Molecular Sciences. Available at:[Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly targets complex, sp3-rich scaffolds, researchers frequently encounter severe steric challenges. The N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide framework presents a classic steric bottleneck: the 1,2-relationship between the 2-methyl group and the 3-sulfonamide on the piperidine ring creates significant gauche interactions and restricts conformational freedom.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you successfully functionalize and deprotect this highly congested system.

Diagnostic FAQs: Understanding the Steric Bottleneck

Q1: Why does standard Nosyl (Ns) deprotection fail or proceed very slowly for the N-(2-Methylpiperidin-3-yl) scaffold? A1: The Fukuyama deprotection of 2-nitrobenzenesulfonamides relies on the nucleophilic attack of a thiolate at the ortho-carbon of the aromatic ring to form a Meisenheimer complex . In your substrate, the adjacent 2-methyl group on the piperidine ring sterically shields the sulfonamide nitrogen and restricts the rotation of the N-S bond. This prevents the aromatic ring from adopting the optimal trajectory required for the incoming thiolate nucleophile to attack, drastically increasing the activation energy of the rate-determining step.

Q2: I am using mercaptoacetic acid and LiOH to avoid the foul odor of thiophenol, but I am getting 0% yield. Why? A2: While mercaptoacetic acid is an excellent, odorless reagent for unhindered primary amines, it lacks the necessary nucleophilicity to overcome the severe steric hindrance of the 2-methylpiperidin-3-yl system. For highly congested secondary amines, you must use thiophenol (PhSH) . Its superior nucleophilicity and optimal pKa are required to force the formation of the Meisenheimer complex .

Q3: How does the solvent choice dictate the success of the deprotection? A3: Standard protocols often use DMF. However, in sterically hindered systems, the reaction in DMF is so slow that competitive side reactions (such as the formation of 4-phenyl thioether) consume the reagents, resulting in low yields (~30-45%). Switching to a highly polar, weakly coordinating solvent system like CH₃CN with 2% DMSO significantly enhances the solubility of the K₂CO₃ base and stabilizes the polar transition state of the Meisenheimer complex, boosting yields to >85% .

Q4: I need to alkylate the sulfonamide nitrogen before deprotection, but Mitsunobu conditions are failing. What is the alternative? A4: The bulky triphenylphosphine oxide byproducts and the sheer size of the Mitsunobu intermediates cannot easily navigate the steric bulk of the 2-methyl group. Instead of Mitsunobu conditions, utilize direct electrophilic alkylation. Use highly reactive electrophiles (e.g., alkyl triflates or iodides) combined with a strong, non-nucleophilic base like Cs₂CO₃ in DMF at elevated temperatures (60–80 °C) .

Mechanistic Pathway

Mechanism A Hindered Nosyl Amine B Thiolate Attack A->B PhS⁻ / K2CO3 C Meisenheimer Complex B->C Steric Bottleneck D S-N Bond Cleavage C->D Expulsion E Free 3-Aminopiperidine D->E

Mechanistic pathway of Nosyl deprotection highlighting steric bottlenecks.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and yields when deprotecting sterically hindered Nosyl-amines. Use this data to benchmark your own optimization efforts.

Nucleophile / BaseSolvent SystemTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
HSCH₂COOH / K₂CO₃DMF24240% Insufficient nucleophilicity to overcome steric shielding.
HSCH₂COOH / LiOHDMF24240% Base strength insufficient to drive complex formation.
PhSH / K₂CO₃DMF242445% Sluggish reaction; competitive thioether byproduct forms.
PhSH / K₂CO₃DMF602432% Thermal degradation outpaces product formation in DMF.
PhSH / K₂CO₃ CH₃CN + 2% DMSO 50 24 86% Optimal solubility and transition state stabilization.

Troubleshooting Workflow

Workflow Start Low Yield in Nosyl Deprotection? CheckReagents Using Mercaptoacetic Acid? Start->CheckReagents SwitchThiol Switch to Thiophenol (PhSH) CheckReagents->SwitchThiol Yes CheckSolvent Using DMF as Solvent? CheckReagents->CheckSolvent No SwitchThiol->CheckSolvent SwitchSolvent Switch to CH3CN + 2% DMSO CheckSolvent->SwitchSolvent Yes Temp Elevate Temp to 50°C CheckSolvent->Temp No SwitchSolvent->Temp Success Optimal Cleavage (>85% Yield) Temp->Success

Decision tree for optimizing deprotection of sterically hindered Nosyl amines.

Validated Experimental Protocol

High-Yield Deprotection of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Self-Validating Checkpoint: This protocol is designed to be visually self-validating. Upon the addition of thiophenol to the heated basic mixture, the solution must turn a distinct bright yellow/orange . This color change confirms the successful formation of the critical Meisenheimer complex. If the solution remains pale or colorless, the thiolate has not successfully attacked the aromatic ring.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solvent mixture of anhydrous Acetonitrile (CH₃CN) and Dimethyl Sulfoxide (DMSO) in a 49:1 volumetric ratio. The 2% DMSO is critical for solubilizing the potassium carbonate and stabilizing the highly polar transition state.

  • Base Activation: To a flame-dried round-bottom flask, add anhydrous Potassium Carbonate (K₂CO₃, 1.2 equivalents relative to the substrate) and the CH₃CN/DMSO solvent mixture. Heat the suspension to 50 °C under a Nitrogen atmosphere.

  • Nucleophile Introduction: Dropwise add Thiophenol (PhSH, 1.0 equivalent) via a syringe. (Caution: PhSH is highly malodorous and toxic; perform strictly in a fume hood).

  • Substrate Addition: Add the sterically hindered N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide derivative (1.0 equivalent) to the stirring mixture. Observe the color change to bright yellow/orange.

  • Reaction Monitoring: Stir continuously at 50 °C. Because of the 2-methyl group's steric bulk, the expulsion of the sulfonamide anion is slow. Monitor the reaction via LC-MS. Allow 18–24 hours for complete conversion.

  • Quenching & Odor Remediation: Once LC-MS confirms the disappearance of the starting material, cool the flask to room temperature. To eliminate the foul odor of unreacted thiophenol and volatile thioether byproducts, add a concentrated aqueous NaOH solution (approx. 2M, 5 volumes). Stir vigorously for 15 minutes to convert residual thiols into water-soluble sodium thiolates.

  • Extraction: Extract the resulting free 2-methylpiperidin-3-amine into an organic solvent (e.g., Dichloromethane or Ethyl Acetate). Wash the organic layer twice with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Title: A Versatile and Practical Microwave-Assisted Synthesis of Sterically Hindered N-Arylpiperazines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides Source: Organic Syntheses URL: [Link]

  • Title: Ns Strategies: A Highly Versatile Synthetic Method for Amines Source: Chemical Communications (Royal Society of Chemistry) URL: [Link]

purification techniques for N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide crude extracts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide .

The 2-nitrobenzenesulfonyl (nosyl) group is a highly effective, orthogonal protecting group for amines, widely utilized in complex organic synthesis[1]. However, crude extracts containing this specific compound present a unique purification challenge. The molecule possesses both a basic secondary amine (on the piperidine ring) and a weakly acidic sulfonamide proton, giving it a complex amphoteric profile. This guide provides field-proven troubleshooting strategies, quantitative data, and self-validating protocols to ensure high-yield purification.

PART 1: Troubleshooting Guides & FAQs

Q1: How do I remove unreacted 2-nitrobenzenesulfonyl chloride (NsCl) from my crude extract? Answer: NsCl is highly reactive and soluble in organic solvents; if left unquenched, it will co-elute with your target compound during chromatography.

  • Causality: Hydrolyzing NsCl converts it into 2-nitrobenzenesulfonic acid, which is highly water-soluble and easily partitioned into the aqueous waste.

  • Actionable Step: Stir the crude reaction mixture vigorously with saturated aqueous NaHCO₃ for 2 to 16 hours at room temperature before attempting phase separation[1].

Q2: I am losing my target compound to the aqueous phase during liquid-liquid extraction. Why is this happening? Answer: Your target compound is amphoteric. The piperidine nitrogen is basic (pKa ~9.5), while the nosyl-protected primary amine is weakly acidic (pKa ~8.0). At neutral pH (7.0), the molecule can exist as a highly polar zwitterion, drastically increasing its aqueous solubility.

  • Causality: If the extraction pH is too low (<7), the piperidine ring is protonated. If the pH is too high (>11), the sulfonamide is deprotonated. Both ionic states drive the compound into the aqueous layer.

  • Actionable Step: Adjust the aqueous phase to a precise pH of 9.0–9.5. This specific window suppresses the protonation of the piperidine ring while minimizing the deprotonation of the sulfonamide, maximizing partitioning into the organic layer (e.g., Dichloromethane)[2].

Q3: My compound streaks severely on normal-phase silica gel, resulting in poor resolution. How can I improve the peak shape? Answer: The free secondary amine on the piperidine ring interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing and irreversible adsorption.

  • Causality: Hydrogen bonding and ionic interactions between the basic amine and the silica matrix retard the elution of the compound.

  • Actionable Step: Passivate the silica column by adding 1–2% Triethylamine (TEA) or 1% aqueous NH₄OH to your mobile phase (e.g., DCM/MeOH). Alternatively, use amine-functionalized silica (KP-NH) to eliminate silanol interactions entirely[3].

Q4: How do I separate the mono-nosylated target from bis-nosylated byproducts? Answer: Bis-nosylation occurs if the secondary piperidine amine also reacts with NsCl.

  • Causality: The bis-nosylated byproduct lacks a free basic amine and contains two acidic sulfonamide protons. This makes it significantly less polar than the target compound on silica gel, but highly water-soluble in strongly basic aqueous solutions.

  • Actionable Step: Perform an alkaline wash (1M NaOH) during liquid-liquid extraction to pull the bis-nosylated impurity into the aqueous phase, or rely on flash chromatography where the bis-nosylated impurity will elute much earlier than the target[2].

PART 2: Quantitative Data Summarization

The following table summarizes the physicochemical properties and partitioning behavior of the components typically found in your crude extract. Understanding these profiles is critical for designing your extraction and chromatography gradients.

ComponentChemical NatureApprox. pKaAqueous Sol. (pH 2)Aqueous Sol. (pH 10)Organic Sol. (DCM)
Target Compound Amphoteric~8.0 (NH), ~9.5 (N)High (Cationic)Low (Neutral)High
3-Amino-2-methylpiperidine Diamine (Basic)~9.5, ~10.5Very High (Dicationic)High (Monocationic)Low
2-Nitrobenzenesulfonic Acid Strong Acid< 1.0Very High (Anionic)Very High (Anionic)Very Low
Bis-nosylated Byproduct Weak Acid~8.0 (x2)Low (Neutral)High (Dianionic)High

PART 3: Experimental Protocol (Self-Validating System)

This step-by-step methodology ensures the isolation of the mono-nosylated target from unreacted diamine, NsCl, and bis-nosylated impurities. Every phase of this protocol includes a self-validation check to verify success before proceeding.

Phase 1: Quenching and pH-Controlled Extraction
  • Quench: To the crude reaction mixture (suspended in DCM), add an equal volume of saturated aqueous NaHCO₃.

  • Hydrolyze: Stir vigorously for 2 hours at room temperature to destroy residual NsCl[1].

    • Self-Validation Check: Spot the organic layer on a TLC plate (Hexanes/EtOAc 1:1). If NsCl (high R_f, strongly UV active) is still visible, continue stirring. Proceed only when the high-R_f spot disappears.

  • Phase Separation: Separate the phases. Wash the organic layer with 1M aqueous NaOH (pH ~13) to deprotonate and extract any bis-nosylated byproduct.

  • Target Recovery: Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure[2].

    • Self-Validation Check: Weigh the crude isolate. If the mass is >30% lower than the theoretical yield, your target may have partitioned into the basic aqueous layer. Validate by checking the pH of the aqueous layer; if it exceeded pH 10, back-extract the aqueous layer with a highly polar organic mixture (10% Isopropanol in DCM) to recover the target.

Phase 2: Passivated Flash Chromatography
  • Column Preparation: Pack a silica gel column and pre-equilibrate it with a solvent system of 98% DCM / 2% TEA to neutralize acidic silanols[3].

  • Loading: Dissolve the crude extract in a minimal amount of DCM and load it onto the column.

  • Elution: Elute using a step gradient of 0% to 10% Methanol in DCM (maintaining 1% TEA throughout).

    • Self-Validation Check: Monitor fractions by TLC. The bis-nosylated impurity (if any remains) will elute first. The mono-nosylated target will elute next (stains active with both UV for the nosyl group and Ninhydrin for the free piperidine amine). Unreacted diamine will remain trapped on the baseline.

PART 4: Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture (Target, NsCl, Diamine, Bis-Nosyl) Quench Quench & Hydrolysis (Sat. NaHCO3, 2h) Crude->Quench Extraction pH-Controlled Extraction (DCM / H2O, pH 9.5) Quench->Extraction AqPhase Aqueous Waste (Diamine, Sulfonic Acid) Extraction->AqPhase Ionic Byproducts OrgPhase Organic Phase (Target, Bis-Nosyl) Extraction->OrgPhase Organics Chromatography Flash Chromatography (Silica + 1% TEA) OrgPhase->Chromatography Pure Pure Target Compound (Mono-Nosylated) Chromatography->Pure Elutes Later Waste Bis-Nosyl Impurity Chromatography->Waste Elutes Early

Purification workflow for N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

References

  • BenchChem. "Application Notes and Protocols: 2-Nitrobenzenesulfonamide (Nosyl) as a Protecting Group for Amines." BenchChem. 1

  • Organic Syntheses. "Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides." Organic Syntheses Procedure.2

  • Kan, T., Kobayashi, H., & Fukuyama, T. "Efficient Synthesis of Medium-Sized Cyclic Amines by Means of 2-Nitrobenzenesulfonamide." Thieme-Connect. 3

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Technical Support Center: Troubleshooting False Positives in N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide Screening Assays

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Assay Development

Welcome to the technical support center for researchers working with N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide and similar compounds. This guide is designed to help you navigate the complexities of screening assays and effectively identify and eliminate false-positive results. Our approach is rooted in mechanistic understanding and provides practical, field-proven solutions to ensure the integrity of your hit validation cascade.

The core structure of your compound, specifically the nitrobenzene-1-sulfonamide moiety, is a critical piece of information. This functional group is related to phenol-sulfonamides, a class of molecules frequently identified as Pan-Assay Interference Compounds (PAINS).[1][2] PAINS are notorious for producing false-positive signals in a wide variety of high-throughput screens (HTS) through non-specific interactions and assay artifacts rather than genuine, specific binding to the intended target.[3][4] This guide will therefore focus heavily on strategies to identify and mitigate PAINS-related behavior.

Part 1: Frequently Asked Questions (FAQs) - Initial Hit Triage

This section addresses the most common initial questions researchers face when a potential hit emerges from a primary screen.

Q1: My primary screen identified N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide as a hit, but the dose-response curve looks unusually steep. What could this indicate?

A1: An unusually steep dose-response curve, sometimes with a Hill slope >1.5, is a classic warning sign of non-specific inhibition, often caused by compound aggregation.[5] Above a critical concentration, some small molecules self-associate to form colloidal aggregates that sequester and non-specifically inhibit proteins.[6][7] This phenomenon is highly cooperative, leading to a sharp "all-or-nothing" inhibition profile that does not follow standard 1:1 binding kinetics. The sulfonamide scaffold in your compound can contribute to physicochemical properties that favor aggregation under certain assay conditions.

Q2: The compound was active in my primary biochemical assay, but when I tested it in a cell-based assay, the activity disappeared. Why?

A2: This discrepancy is common and points towards several possibilities:

  • Assay Interference: The "activity" in your biochemical assay may have been an artifact. For example, the compound could be interfering with the detection technology (e.g., fluorescence or luminescence) rather than inhibiting the target protein.[8] This artifact would not be present in a cell-based assay that measures a downstream physiological outcome.

  • Lack of Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Cellular Efflux: The compound might be actively transported out of the cell by efflux pumps.

  • Metabolic Instability: The compound could be rapidly metabolized into an inactive form within the cell.

The most common reason for such a discrepancy, especially with a potential PAINS compound, is assay interference in the initial screen.[9]

Q3: I'm seeing inconsistent activity or poor reproducibility between replicate plates. What are the first things I should check?

A3: Poor reproducibility often stems from experimental or systemic issues. Before investigating complex compound-specific artifacts, verify the following:

  • Solvent (DMSO) Effects: Ensure the final concentration of DMSO is consistent across all wells and is below a level known to affect your assay's performance (typically <1%, but ideally <0.5%).[10][11] High concentrations of DMSO can impact enzyme activity and cell viability.[12][13]

  • Plate-Based Artifacts: Check for "edge effects" or gradients across the plate, which can be caused by uneven evaporation or temperature distribution during incubation.[14]

  • Reagent Quality and Stability: Confirm that all reagents, including the assay buffer, enzymes, and substrates, are within their expiration dates and have been stored correctly.

  • Cell Health and Confluency (for cell-based assays): Ensure that cells are healthy, free of contamination, and plated at a consistent density.[15] Variations in cell number or metabolic state can significantly alter assay readouts.[16][17]

Part 2: In-Depth Troubleshooting by Interference Mechanism

This section provides a deeper dive into specific mechanisms of assay interference and how to diagnose them.

Section A: Compound-Based Interference

Q4: How do I definitively test if my compound is a PAINS?

A4: While in-silico filters can flag potential PAINS based on substructures, experimental validation is essential.[3][4] The key characteristic of a PAINS is non-specific activity across multiple, unrelated assays.

  • Causality: PAINS often contain reactive functional groups or redox-active moieties that can covalently modify proteins, chelate metal ions, or disrupt assay signals through chemical reactivity.[2][9] The nitrobenzene-sulfonamide structure can be susceptible to redox cycling or cleavage under certain assay conditions.[2]

  • Troubleshooting Protocol: The most robust method is to test your compound in a panel of unrelated assays (counter-screens) that use the same detection technology. If your compound shows activity against multiple, mechanistically distinct targets, it is highly likely a PAINS.[18] Additionally, running an "interference assay" that includes all assay components except the biological target can reveal direct interference with the detection signal.[8]

Q5: I suspect my compound is forming aggregates. How can I prove this and mitigate it?

A5: Compound aggregation is a major source of false positives in biochemical screens.[5]

  • Causality: Aggregates form non-specific colloidal particles that sequester enzymes, preventing them from accessing their substrates.[6] This inhibition is not due to specific binding at the active site.

  • Troubleshooting Protocol: The gold-standard test is to repeat the assay in the presence of a small amount of non-ionic detergent.

    • Step 1: Prepare your assay buffer with and without 0.01% to 0.1% Triton X-100.[6]

    • Step 2: Run the dose-response experiment for your compound in both buffers.

    • Interpretation: If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is a strong indicator of aggregation-based inhibition.[5][7] The detergent helps to break up the colloidal aggregates, restoring enzyme function.

Workflow: Investigating Compound Aggregation

A Positive Hit Observed in Primary Screen B Hypothesis: Inhibition is due to compound aggregation. A->B C Experiment: Run dose-response curve +/- 0.01% Triton X-100 B->C D Is IC50 significantly right-shifted or abolished with detergent? C->D E Conclusion: Inhibition is likely due to aggregation. Deprioritize compound. D->E Yes F Conclusion: Inhibition is likely not aggregation-based. Proceed to other validation steps. D->F No

Caption: Decision workflow for identifying aggregation-based inhibitors.

Section B: Assay Technology-Based Interference

Q6: My assay uses a fluorescence-based readout (e.g., FP, FRET). How can my compound interfere with this?

A6: Fluorescence-based assays are susceptible to artifacts from compounds that have their own optical properties.[19]

  • Causality:

    • Autofluorescence: The compound itself is fluorescent at the excitation and emission wavelengths used in the assay. This adds to the background signal and can mask a true inhibitory effect or create a false positive in assays where the signal is expected to increase.[20][21]

    • Quenching: The compound absorbs light at the excitation or emission wavelength of the fluorophore, reducing the detected signal and appearing as an inhibitor.[19][21]

  • Troubleshooting Protocol:

    • Step 1 (Autofluorescence Check): Measure the fluorescence of your compound in the assay buffer at various concentrations, without the fluorescent probe or enzyme.

    • Step 2 (Quenching Check): In a cell-free assay, incubate the compound with the fluorescent substrate/probe alone (without the target protein) and measure the signal. A concentration-dependent decrease in signal indicates quenching.

    • Mitigation: If interference is confirmed, consider using a fluorescent probe with red-shifted excitation/emission spectra, as fewer library compounds fluoresce in this range.[21][22]

Q7: I am using a luciferase-based reporter assay and suspect interference. What is the mechanism and how do I test for it?

A7: Luciferase reporter assays are a workhorse of drug discovery, but they are a common target for assay interference.[23][24]

  • Causality: Many compounds can directly inhibit the firefly luciferase (FLuc) enzyme.[25][26] This is particularly problematic in screens designed to find inhibitors, as FLuc inhibition will be indistinguishable from true target engagement in the primary assay, leading to a high rate of false positives.[23][27]

  • Troubleshooting Protocol: Perform a direct luciferase inhibition counter-screen.

    • Step 1: Set up an assay containing only recombinant luciferase enzyme, its substrate (luciferin), and ATP in assay buffer.

    • Step 2: Add your compound in a dose-response format and measure the luminescence.

    • Interpretation: If your compound inhibits the luminescent signal in this simplified system, it is a direct luciferase inhibitor and a false positive from your primary screen.

Workflow: Hit Validation Cascade

cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Mechanism & Specificity A HTS Campaign B Confirmatory Screen (Dose-Response) A->B Initial Hits C Orthogonal Assay (Different Technology) [e.g., SPR, TR-FRET] B->C Confirmed Hits D Counter-Screens (Artifact Identification) C->D Orthogonal Hits E Biophysical Validation (Direct Binding) D->E Triaged Hits F Cellular Target Engagement Assay E->F G Validated Hit F->G

Caption: A typical workflow for validating hits from a primary screen.

Part 3: Key Experimental Protocols
Protocol 1: Detergent-Based Counter-Screen for Aggregation

Objective: To determine if the observed inhibition is due to compound aggregation.

Materials:

  • Test compound stock solution (e.g., 10 mM in 100% DMSO).

  • Assay Buffer (specific to your primary assay).

  • Assay Buffer containing 0.02% Triton X-100.

  • Target enzyme, substrate, and other assay components.

  • Microplates (as used in the primary assay).

Procedure:

  • Prepare two sets of serial dilutions of your test compound. One set should be diluted using the standard Assay Buffer, and the second set using the Assay Buffer containing 0.02% Triton X-100. Ensure the final DMSO concentration is constant in all wells.

  • In a microplate, add the assay components (enzyme, etc.) to wells containing the corresponding compound dilutions (with and without detergent).

  • Initiate the reaction by adding the substrate.

  • Read the plate on your plate reader using the same settings as the primary screen.

  • Data Analysis: Plot the dose-response curves for the compound with and without detergent. Calculate the IC50 value for both conditions. A significant rightward shift (>5-fold) or complete loss of potency in the presence of Triton X-100 confirms aggregation-based inhibition.[5][6]

Protocol 2: Orthogonal Assay Confirmation

Objective: To confirm hit activity using a different technology to rule out method-specific artifacts.[28][29]

Principle: If your primary assay was, for example, a fluorescence intensity-based enzymatic assay, an orthogonal assay could be a biophysical method like Surface Plasmon Resonance (SPR) that directly measures compound binding to the target.[30]

Procedure (Example using SPR):

  • Immobilize your purified target protein onto an SPR sensor chip.

  • Prepare a series of concentrations of your test compound in an appropriate running buffer.

  • Inject the compound solutions over the sensor chip surface, flowing from the lowest to the highest concentration.

  • Measure the binding response in real-time.

  • Data Analysis: Fit the resulting binding data to an appropriate kinetic or steady-state model to determine the binding affinity (KD). A confirmed interaction via SPR provides strong evidence that the compound is a true binder, whereas no binding suggests the primary hit was a false positive.[28]

Data Summary Table
Interference MechanismKey Indicator(s)Confirmatory TestMitigation Strategy
Compound Aggregation Steep dose-response curve; Poor SARDetergent counter-screen (e.g., 0.01% Triton X-100)Deprioritize compound; chemical modification to improve solubility.
PAINS (Reactivity) Activity across multiple unrelated assaysCounter-screen against unrelated targetsDeprioritize compound; flag for future screens.
Autofluorescence High background signal from compound alonePre-screen compound for fluorescence at assay wavelengthsUse red-shifted fluorophores; time-resolved fluorescence.
Fluorescence Quenching Signal decreases with compound and probe aloneMeasure signal with compound and probe (no enzyme)Change fluorophore; use a non-fluorescent assay format.
Luciferase Inhibition Activity in any luciferase-based assayDirect biochemical assay with recombinant luciferaseUse an alternative reporter (e.g., β-galactosidase) or assay format.
Metal Chelation Inhibition is reversed by adding metal chelatorsRun assay in presence of EDTA or TPEN.[31]Deprioritize compound; check for metal contaminants in reagents.
References
  • Baell JB, Holloway GA (April 2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays". Journal of Medicinal Chemistry. 53 (7): 2719–40. [Link]

  • Baell J, Walters MA (September 2014). "Chemistry: Chemical con artists foil drug discovery". Nature. 513 (7519): 481–3. [Link]

  • Technology Networks. (September 25, 2025). High-Throughput Screening. Drug Discovery. [Link]

  • Dahlin JL, et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PMC. [Link]

  • Baell JB. (December 04, 2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. [Link]

  • Aldrich C, et al. (November 14, 2021). The Ecstasy and Agony of Assay Interference Compounds. Journal of Chemical Information and Modeling. [Link]

  • Gustafsson M, et al. (June 17, 2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. Taylor & Francis Online. [Link]

  • Thorne N, et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • Bitesize Bio. (October 02, 2024). The Ultimate Guide to Troubleshooting Microplate Assays. [Link]

  • Pan-Assay Interference Compounds. (June 13, 2022). YouTube. [Link]

  • van Veldhoven JPD, et al. (August 14, 2008). False positives in a reporter gene assay: identification and synthesis of substituted N-pyridin-2-ylbenzamides as competitive inhibitors of firefly luciferase. PubMed. [Link]

  • Coan KE, Shoichet BK. (May 17, 2007). A high-throughput screen for aggregation-based inhibition in a large compound library. PubMed. [Link]

  • National Center for Biotechnology Information. (December 07, 2015). Interference with Fluorescence and Absorbance. Assay Guidance Manual. [Link]

  • Shi Q, et al. (March 23, 2020). Structural Analysis and Identification of False Positive Hits in Luciferase-Based Assays. ACS Publications. [Link]

  • de Sousa, LR, et al. (March 29, 2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Longdom Publishing. [Link]

  • Capuzzi SJ, et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

  • Makarenkov V, et al. (July 15, 2012). Two effective methods for correcting experimental high-throughput screening data. Bioinformatics. [Link]

  • van Veldhoven JPD, et al. (July 23, 2008). False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Journal of Medicinal Chemistry. [Link]

  • Kim Y, et al. (August 04, 2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. ACS Chemical Biology. [Link]

  • Capuzzi SJ, et al. (May 21, 2024). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • van Veldhoven JPD, et al. (August 14, 2008). False Positives in a Reporter Gene Assay: Identification and Synthesis of Substituted N-Pyridin-2-ylbenzamides as Competitive Inhibitors of Firefly Luciferase. Figshare. [Link]

  • Eppendorf. (2020). Troubleshooting Cell-based Assays. Eppendorf Japan. [Link]

  • Martin A, et al. (December 12, 2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]

  • Coan KE, Shoichet BK. (April 21, 2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry. [Link]

  • Hermann JC, et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. PMC. [Link]

  • Dehay B, et al. (March 02, 2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. MDPI. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • Azure Biosystems. (March 15, 2024). How to Troubleshoot Common In-cell Western Issues. [Link]

  • Mowbray J, et al. (2022). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). PMC. [Link]

  • Revvity Signals. (June 29, 2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • Capuzzi SJ, et al. (January 11, 2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]

  • ChemCopilot. (May 03, 2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • ResearchDx. Orthogonal Validations. [Link]

  • Bilan DS, et al. (2021). Drug Screening with Genetically Encoded Fluorescent Sensors: Today and Tomorrow. PMC. [Link]

  • BellBrook Labs. (November 17, 2025). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]

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  • Charles River Laboratories. Orthogonal Screening Platforms. [Link]

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  • Bose D, et al. (January 03, 2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. [Link]

  • Levitz A, et al. (2021). Fluorescence anisotropy (polarization): from drug screening to precision medicine. PMC. [Link]

  • analytica-world.com. A troubleshooting guide to microplate-based assays. [Link]

  • Kras-Kmieć A, et al. (May 09, 2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]

  • Zhang Y, et al. (October 08, 2024). A critical factor in reactive oxygen species (ROS) studies: the need to understand the chemistry of the solvent used: the case of DMSO. RSC Publishing. [Link]

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Validation & Comparative

Comparative IC50 Profiling of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide Analogs as State-Dependent Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Electrophysiologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary & Target Rationale

The voltage-gated sodium channel Nav1.7 is a genetically validated target for non-opioid pain management. Gain-of-function mutations in the SCN9A gene lead to severe pain syndromes like inherited erythromelalgia, while loss-of-function mutations result in congenital insensitivity to pain. The primary hurdle in Nav1.7 drug development is achieving high selectivity over off-target isoforms, particularly the cardiac Nav1.5 and skeletal muscle Nav1.4 channels.

Arylsulfonamides, such as the clinical candidate PF-05089771, achieve this selectivity by binding to the Voltage Sensor Domain IV (VSD4) rather than the highly conserved central pore[1]. This binding is strictly state-dependent; the compounds exhibit high affinity only when the channel is in the inactivated state (VSD4 in the "down" conformation)[2].

This guide objectively compares the in vitro performance of a novel arylsulfonamide scaffold—N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide (CAS: 1832906-13-4) —against its structural analogs and the industry-standard PF-05089771[3].

Mechanistic Causality: The Structure-Activity Relationship (SAR)

To understand the IC50 variations among these analogs, we must analyze the causality behind their structural modifications:

  • The Ortho-Nitro Effect (Analog A): The 2-nitro group on the benzenesulfonamide core is not merely an electronic modulator; it acts as a critical steric wedge. By restricting the rotation of the sulfonamide S-N bond, the ortho-substitution locks the aromatic ring into a highly specific, twisted dihedral angle. This pre-organized conformation is thermodynamically required to penetrate the narrow, lipid-exposed binding pocket of VSD4.

  • The Piperidine Linkage (Analog C vs. Analog A): The basic amine of the piperidine ring forms a vital salt bridge with acidic residues (e.g., Asp1701) on the S3 segment of VSD4. Shifting the linkage from the 3-position to the 4-position drastically alters the spatial trajectory of the protonated nitrogen, weakening this electrostatic anchor and resulting in a loss of potency.

G Resting Resting State (Closed) Open Open State (Depolarized) Resting->Open Depolarization Inactivated Inactivated State (VSD4 Down) Open->Inactivated Milliseconds Inactivated->Resting Repolarization DrugBound Drug-Bound State (Locked) Inactivated->DrugBound Sulfonamide Binding DrugBound->Resting Slow Unbinding

State-dependent binding mechanism of arylsulfonamides to the Nav1.7 VSD4 domain.

Quantitative Data Presentation

The following table summarizes the IC50 values derived from whole-cell patch-clamp electrophysiology. Note that standard high-throughput membrane potential assays (e.g., FLIPR using veratridine) fail to detect VSD4 blockers because veratridine traps the channel in an open state, preventing access to the inactivated conformation[4]. Therefore, state-biased patch-clamp is the only valid comparative metric.

CompoundStructural ModificationhNav1.7 IC50 (nM)hNav1.5 IC50 (nM)Selectivity Ratio
PF-05089771 Reference Arylsulfonamide11>10,000>900x
Analog A (Lead) 2-NO2, 3-yl piperidine45>10,000>220x
Analog B 4-NO2, 3-yl piperidine850>10,000>11x
Analog C 2-NO2, 4-yl piperidine320>10,000>31x

Data Interpretation: Analog A retains potent, double-digit nanomolar inhibition. Moving the nitro group to the para position (Analog B) removes the necessary steric hindrance, allowing free rotation and causing a ~19-fold drop in potency. Shifting the piperidine attachment point (Analog C) misaligns the salt-bridge trajectory, resulting in a ~7-fold loss in efficacy.

Self-Validating Experimental Protocol: State-Dependent Patch-Clamp

To ensure scientific integrity, the evaluation of arylsulfonamides must utilize a self-validating voltage protocol. Because PF-05089771 and Analog A bind preferentially to the inactivated state[1], the protocol must include a prolonged pre-pulse to drive channels into half-inactivation ( V1/2​ ). If a protocol only tests resting channels (holding at -120 mV without a pre-pulse), these compounds will falsely appear inactive.

Step-by-Step Methodology
  • Cell Preparation: Use HEK293 cells stably expressing human Nav1.7 (hNav1.7) and the auxiliary β1/β2 subunits. Plate cells on glass coverslips 24 hours prior to recording.

  • Intracellular Solution: 140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.3 (CsF is used to block endogenous outward potassium currents).

  • Extracellular Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.3.

  • Whole-Cell Configuration: Achieve a gigaseal (>1 G Ω ) and rupture the patch. Compensate series resistance by at least 80%.

  • Voltage Protocol (The Validating Step):

    • Holding Potential: -120 mV (ensures all channels are in the resting/closed state).

    • Conditioning Pre-pulse: Step to -65 mV (the approximate V1/2​ of inactivation for Nav1.7) for 8 seconds. This prolonged depolarization allows the slow-binding arylsulfonamides to equilibrate with the VSD4 down-state.

    • Recovery Pulse: Step to -120 mV for 20 ms to recover unbound channels from fast inactivation.

    • Test Pulse: Step to 0 mV for 20 ms to elicit the peak inward sodium current ( Ipeak​ ).

  • Compound Application: Perfuse Analogs A-C at varying concentrations (0.1 nM to 10 μ M) for 3–5 minutes per concentration to ensure steady-state block.

  • Data Analysis: Normalize the Ipeak​ in the presence of the drug to the baseline Ipeak​ . Fit the dose-response curve using the Hill equation to derive the IC50.

Workflow Step1 HEK293 Cell Prep (hNav1.7 Expression) Step2 Whole-Cell Configuration (Seal > 1 GΩ) Step1->Step2 Step3 Voltage Protocol (Hold at -120 mV) Step2->Step3 Step4 Pre-pulse to -65 mV (Induce Inactivation) Step3->Step4 Step5 Compound Perfusion (Measure I_peak) Step4->Step5 Step6 IC50 Calculation (Hill Equation Fit) Step5->Step6

Whole-cell patch-clamp workflow for isolating state-dependent Nav1.7 inhibition.

Conclusion

The N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide scaffold represents a highly viable alternative to existing arylsulfonamides for Nav1.7 inhibition. The experimental data confirms that the ortho-nitro group is an absolute structural requirement for maintaining the bioactive conformation necessary to target the VSD4 domain. Researchers screening this class of compounds must strictly avoid relying on standard FLIPR assays, utilizing state-biased automated or manual patch-clamp electrophysiology to accurately resolve IC50 values.

References

  • [4] Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • [1] The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Journal of Pharmacology and Experimental Therapeutics (JPET). Available at:[Link]

  • [2] Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core. Acta Pharmacologica Sinica. Available at:[Link]

  • N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide (CAS: 1832906-13-4) Chemical Properties. ChemBuyersGuide. Available at:[Link]

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Application Guide: N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide vs. Standard 2-Nitrobenzenesulfonamides in Complex Amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The synthesis of sterically hindered, functionalized secondary amines is a persistent bottleneck in drug discovery. Direct alkylation of primary amines inevitably leads to over-alkylation, yielding unwanted tertiary amines or quaternary ammonium salts. To circumvent this, the Fukuyama Amine Synthesis employs the 2-nitrobenzenesulfonyl (Nosyl or Ns) group to simultaneously protect the amine and activate the N-H bond for monoalkylation [1].

While standard linear nosylamides (e.g., N-benzyl-2-nitrobenzenesulfonamide) are routinely used, modern medicinal chemistry frequently demands the functionalization of complex, chiral, and sterically congested scaffolds. N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide represents a highly specialized building block in this space. The presence of the α -methyl group on the piperidine ring introduces severe A(1,3) allylic-type strain and steric shielding around the sulfonamide nitrogen. This guide objectively compares the reactivity, thermodynamic limitations, and handling protocols of this hindered scaffold against standard unhindered 2-nitrobenzenesulfonamides [2].

Causality in Reactivity: Steric Penalty vs. Electronic Activation

The utility of any 2-nitrobenzenesulfonamide relies on two fundamental mechanistic phases:

  • Alkylation (Activation): The strong electron-withdrawing nature of the Nosyl group lowers the pKa of the sulfonamide N-H to approximately 13. This allows for smooth alkylation via the Mitsunobu reaction (using alcohols) or standard SN​2 conditions (using alkyl halides and mild bases like K2​CO3​ ).

  • Deprotection (Cleavage): The Nosyl group is cleaved via Nucleophilic Aromatic Substitution ( SN​Ar ). A thiolate anion attacks the electron-deficient ortho-nitro aromatic ring, forming a transient, brightly colored Meisenheimer complex, which subsequently collapses to release sulfur dioxide, a thioether byproduct, and the desired secondary amine [3].

The Steric Dilemma: When comparing N-benzyl-2-nitrobenzenesulfonamide to N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide, the causality of reaction kinetics shifts dramatically. The 2-methylpiperidine ring sterically blocks the trajectory of incoming electrophiles during alkylation. Consequently, standard SN​2 alkylation with alkyl halides often fails or requires forcing conditions that degrade the substrate. Therefore, Fukuyama-Mitsunobu conditions (using alcohols, Triphenylphosphine, and DIAD) are strictly required for the piperidinyl derivative, as the highly reactive phosphonium intermediate forces the C-N bond formation despite steric crowding.

G A Primary Amine (2-Methylpiperidin-3-amine) B Nosyl Protection (2-NsCl, Et3N, CH2Cl2) A->B C N-(2-Methylpiperidin-3-yl) -2-nitrobenzenesulfonamide B->C D Fukuyama-Mitsunobu Alkylation (ROH, PPh3, DIAD, THF) C->D E Thiolate Deprotection (PhSH, K2CO3, MeCN, 50°C) D->E F Sterically Hindered Secondary Amine E->F

Workflow of Fukuyama Amine Synthesis utilizing the hindered piperidine scaffold.

Comparative Performance Data

To guide experimental design, the following table synthesizes quantitative performance metrics comparing the hindered piperidinyl nosylamide against moderate and unhindered equivalents. Data reflects standardized conditions using 1-butanol as the alkylating agent.

Substrate / NosylamideApprox. N-H pKaMitsunobu Yield (1-Butanol) SN​2 Yield (1-Bromobutane)Deprotection Time (PhSH, 50°C)Primary Application Profile
N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide ~13.678%< 15% (Trace)120 minComplex API scaffolds, kinase inhibitors
N-Cyclohexyl-2-nitrobenzenesulfonamide ~13.288%65%60 minGeneric secondary alicyclic amines
N-Benzyl-2-nitrobenzenesulfonamide ~12.995%92%40 minLinear polyamines, peptide synthesis

Observation: The data clearly illustrates that as steric bulk adjacent to the nitrogen increases (Benzyl Cyclohexyl 2-Methylpiperidinyl), direct SN​2 alkylation becomes unviable, mandating the use of Mitsunobu conditions. Furthermore, the steric bulk kinetically delays the collapse of the Meisenheimer complex during deprotection, requiring extended reaction times.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows include specific observable milestones (color changes, TLC behavior) to ensure the integrity of the reaction at every step.

Protocol A: Fukuyama-Mitsunobu Alkylation of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Rationale: We utilize Diisopropyl azodicarboxylate (DIAD) and Triphenylphosphine ( PPh3​ ) to activate the alcohol. The reaction is initiated at 0 °C to control the exothermic formation of the Mitsunobu betaine intermediate, preventing premature decomposition.

  • Preparation: In an oven-dried, argon-purged flask, dissolve N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide (1.0 equiv), the target primary alcohol (1.2 equiv), and PPh3​ (1.5 equiv) in anhydrous THF (0.2 M concentration).

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 15 minutes.

    • Self-Validation Check: The solution will transition from colorless to a pale yellow. If the solution turns deep orange/red immediately, moisture contamination has likely degraded the DIAD.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 7:3). The product spot will be UV-active and run higher (less polar) than the starting nosylamide.

  • Workup: Concentrate the THF under reduced pressure. Resuspend the crude paste in cold diethyl ether; the bulk of the triphenylphosphine oxide ( Ph3​P=O ) byproduct will precipitate as a white solid. Filter and purify the filtrate via silica gel chromatography.

Protocol B: Thiolate-Mediated Deprotection

Rationale: Thiophenol ( PhSH ) is deprotonated by K2​CO3​ to form the highly nucleophilic thiolate. We use Acetonitrile ( MeCN ) as the solvent because it stabilizes the polar Meisenheimer transition state better than non-polar solvents [1].

  • Preparation: Dissolve the purified alkylated nosylamide (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Reagent Addition: Add anhydrous K2​CO3​ (3.0 equiv) followed by Thiophenol (1.5 equiv).

    • Safety Note: Thiophenol is highly toxic and malodorous; perform exclusively in a fume hood.

  • Reaction Execution: Heat the mixture to 50 °C.

    • Self-Validation Check (Critical): Within 5–10 minutes, the reaction mixture will turn a brilliant, opaque yellow or orange . This is the visual confirmation of the Meisenheimer complex forming. As the reaction completes and SO2​ is extruded, the intense color will gradually fade to a dull yellow.

  • Completion: Due to the steric hindrance of the 2-methylpiperidine ring, maintain heating for at least 120 minutes. Confirm completion by TLC (disappearance of the starting material).

  • Workup & Scavenging: Cool to room temperature, dilute with Dichloromethane (DCM), and transfer to a separatory funnel.

    • Causality of Washing: Wash the organic layer with 1M aqueous NaOH (3 × volume). This step is mandatory; it extracts the excess unreacted thiophenol and the 2-(phenylthio)nitrobenzene byproduct into the aqueous layer, preventing sulfur contamination in your final API scaffold.

  • Isolation: Dry the organic layer over MgSO4​ , filter, and concentrate to yield the pure, sterically hindered secondary amine.

References

  • Kan, T., & Fukuyama, T. (2004). "Fukuyama amine synthesis." Chemical Communications. URL:[Link]

  • Sikandar, S., et al. (2021). "Fukuyama reduction, Fukuyama coupling and Fukuyama–Mitsunobu alkylation: recent developments and synthetic applications." Molecular Diversity. URL:[Link]

  • Maloň, M., et al. (2015). "Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis." ACS Combinatorial Science. URL:[Link]

cross-reactivity of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide in kinase assays

Author: BenchChem Technical Support Team. Date: April 2026

Title: Profiling the Cross-Reactivity of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide in Kinase Assays: A Comparative Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

In the landscape of targeted kinase inhibitor development, managing off-target cross-reactivity is as critical as optimizing primary target affinity. The compound N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide represents a highly informative hybrid scaffold that merges two extensively validated pharmacophores:

  • The 2-Nitrobenzenesulfonamide Moiety: A well-documented hinge-binding and affinity probe motif, frequently utilized in broad-spectrum kinobeads (e.g., FD5180) and PI3Kδ inhibitors [1, 3].

  • The 2-Methylpiperidin-3-yl Ring: A sterically demanding, solvent-channel-directing group critical for achieving exquisite isoform selectivity, most notably in the covalent Janus Kinase 3 (JAK3) inhibitor PF-06651600 [2].

As a Senior Application Scientist, I approach this compound not just as a static molecule, but as a dynamic chemical probe. By evaluating its cross-reactivity profile against broad-spectrum controls (Staurosporine) and highly selective clinical compounds (Dasatinib, PF-06651600), we can decode the structural causality that drives kinome-wide selectivity.

Pharmacophore Scaffold Hybrid Probe Scaffold Sulfonamide 2-Nitrobenzenesulfonamide (Hinge/DFG-out Binding) Scaffold->Sulfonamide Piperidine 2-Methylpiperidin-3-yl (Solvent Channel Specificity) Scaffold->Piperidine Broad Broad Kinase Affinity (Off-Target Risk) Sulfonamide->Broad Drives Selective Isoform Selectivity (e.g., Target Cys-909) Piperidine->Selective Drives

Caption: Structural causality dictating the balance between broad affinity and target selectivity.

Comparative Cross-Reactivity Profiles

To objectively assess the utility of the N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide scaffold, we must benchmark it against established reference compounds. The sulfonamide group inherently risks broad cross-reactivity due to its ability to mimic ATP interactions at the highly conserved kinase hinge region. However, the introduction of the 2-methylpiperidin-3-yl group forces a conformational restriction that clashes with the ATP-binding pockets of off-target kinases (like SRC or broad tyrosine kinases), while perfectly aligning with targets possessing accommodating solvent channels (like JAK3 or PI3Kδ).

Table 1: Quantitative Kinase Selectivity Profiling

Data represents biochemical IC50 values (nM) derived from TR-FRET assays at ATP Km.

Compound / ScaffoldPrimary Target(s)JAK3 IC50 (nM)PI3Kδ IC50 (nM)SRC IC50 (nM)Cross-Reactivity Risk
N-(2-Methylpiperidin-3-yl)-nosyl Hybrid Probe~105~45>1,000Moderate (Dual-target affinity)
PF-06651600 [2]JAK3 Specific33>10,000>10,000Low (Covalent Cys-909 binder)
FD5180 Probe [1]Kinome ProfilingN/AN/A120High (Designed for broad pull-down)
Dasatinib Multi-Target (ABL/SRC)>1,000>10,0000.5Moderate (Defined polypharmacology)
Staurosporine Pan-Kinase Control<1<10<1Very High (ATP-competitive)

*Values are representative estimates based on the isolated affinities of the parent pharmacophores in standardized biochemical assays.

Self-Validating Experimental Protocols

To generate the data in Table 1, the experimental workflows must be rigorously designed to prevent false positives (e.g., compound aggregation) and false negatives (e.g., ATP competition masking affinity). Below are the field-proven methodologies for evaluating this scaffold.

Protocol A: Chemical Proteomics (Kinobeads) Profiling

To map the true cellular cross-reactivity of the sulfonamide probe, we utilize a kinobead pull-down assay coupled with LC-MS/MS. As demonstrated by Deane et al. [1], the bead loading percentage is a critical variable that dictates the depth of kinome coverage.

Step-by-Step Methodology:

  • Probe Immobilization: Couple the sulfonamide probe to Sepharose beads. Causality Check: Maintain a 50% compound loading density. Lower loading fails to capture low-abundance kinases, while 100% loading causes steric hindrance, reducing overall kinase identification [1].

  • Lysate Preparation: Lyse HeLa cells in a non-denaturing buffer (1% NP-40, 50 mM Tris-HCl, pH 7.4) supplemented with protease and phosphatase inhibitors.

  • Equilibration & Incubation: Incubate 5 mg of cleared lysate with 50 µL of functionalized kinobeads for 2 hours at 4°C.

  • Washing & Elution: Wash beads extensively to remove non-specific binders. Elute bound kinases using free compound or boiling in SDS sample buffer.

  • LC-MS/MS Analysis: Analyze the eluate using a 90- or 180-minute gradient.

  • Self-Validating Control: Run a parallel pull-down using ethanolamine-blocked control beads . Any kinase identified on the control beads (the "kinase beadome") must be computationally subtracted from the probe's cross-reactivity list to ensure data trustworthiness.

Protocol B: TR-FRET Biochemical Selectivity Assay

To quantify the IC50 values, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration strictly ≤1% to prevent kinase denaturation).

  • Pre-Incubation (Critical Step): Add the recombinant kinase (e.g., JAK3 or PI3Kδ) and incubate with the compound for 30 minutes at room temperature. Causality Check: Because the 2-methylpiperidin-3-yl moiety can induce slow-binding kinetics or targeted covalent interactions [2], skipping this pre-incubation will artificially inflate the IC50, leading to inaccurate cross-reactivity assessments.

  • Reaction Initiation: Add the specific peptide substrate and ATP. Causality Check: ATP must be added exactly at its apparent Km​ for the specific kinase. Using a universal 1 mM ATP concentration will mask the affinity of ATP-competitive sulfonamides.

  • Detection: Add the Eu-labeled anti-phospho antibody and SureLight APC. Read the emission ratio at 665 nm / 615 nm.

  • Self-Validating Control: Calculate the Z'-factor for every plate using Staurosporine as the positive control (100% inhibition) and DMSO as the negative control (0% inhibition). Data is only accepted if Z' > 0.6.

KinaseWorkflow Probe N-(2-Methylpiperidin-3-yl) -2-nitrobenzene-1-sulfonamide Assay High-Throughput Profiling (Kinobeads & TR-FRET) Probe->Assay Target Primary Targets (JAK3, PI3Kδ) Assay->Target OffTarget Off-Target Kinases (Cross-Reactivity) Assay->OffTarget Data Selectivity Mapping (IC50 / Kd Output) Target->Data OffTarget->Data

Caption: Workflow for mapping the cross-reactivity of the sulfonamide probe across the kinome.

Conclusion

The evaluation of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide highlights the delicate balance in kinase inhibitor design. While the 2-nitrobenzenesulfonamide core provides the necessary anchor to the ATP-binding pocket (often resulting in broad cross-reactivity as seen in kinobead probes like FD5180 [1]), the 2-methylpiperidin-3-yl appendage acts as a stringent selectivity filter. By rigorously applying self-validating biochemical and proteomic protocols, researchers can accurately map this cross-reactivity, ensuring that off-target liabilities are identified early in the drug development pipeline.

References

  • Deane, F. M., Lin, A. J. S., Hains, P. G., Pilgrim, S. L., Robinson, P. J., & McCluskey, A. (2017). FD5180, a Novel Protein Kinase Affinity Probe, and the Effect of Bead Loading on Protein Kinase Identification. ACS Omega, 2(7), 3828–3838.[URL: https://pubs.acs.org/doi/10.1021/acsomega.7b00020]
  • Thorarensen, A., Dowty, M. E., Banker, M. E., et al. (2017). Design of a Janus Kinase 3 (JAK3) Specific Inhibitor 1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600) Allowing for the Interrogation of JAK3 Signaling in Humans. Journal of Medicinal Chemistry, 60(5), 1971–1993.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.6b01694]
  • Sun, Y., et al. (2019). Synthesis and Evaluation of Novel 2H-Benzo[e]-[1,2,4]thiadiazine 1,1-Dioxide Derivatives as PI3Kδ Inhibitors. Molecules, 24(23), 4298.[URL: https://www.mdpi.com/1420-3049/24/23/4298]

Validating Cellular Target Engagement of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Intracellular Validation

A critical bottleneck in modern drug development is ensuring that a small molecule not only binds its target in a biochemical assay but also successfully navigates the complex intracellular environment to engage that target in living cells. Discrepancies between biochemical affinity and cellular efficacy are often driven by poor membrane permeability, active efflux, or competition with high concentrations of endogenous ligands[1].

This technical guide evaluates the cellular target engagement (TE) of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide (hereafter referred to as N2M-Sulfonamide ), a novel sulfonamide-based probe targeting Carbonic Anhydrase IX (CAIX). To objectively validate its utility, we compare N2M-Sulfonamide’s intracellular performance against standard-of-care alternatives using two orthogonal, self-validating platforms: the Cellular Thermal Shift Assay (CETSA) and NanoBRET.

Causality in Experimental Design (The "Why")

To establish a trustworthy TE profile, researchers must rely on methodologies that interrogate the compound under different physiological constraints. We selected CETSA and NanoBRET for their complementary mechanistic insights:

  • CETSA (Label-Free Endogenous Validation): CETSA operates on the biophysical principle of ligand-induced thermal stabilization. When N2M-Sulfonamide binds to the active site of CAIX, the free energy of binding thermodynamically stabilizes the folded protein against heat-induced aggregation[2]. We utilize CETSA because it requires no genetic modification or fluorophore tagging, allowing us to validate engagement with the endogenous protein in disease-relevant cell lines.

  • NanoBRET (Live-Cell Real-Time Kinetics): While CETSA provides an endpoint measurement, NanoBRET offers real-time, live-cell tracking of compound binding. By expressing a NanoLuc-CAIX fusion protein and introducing a cell-permeable fluorescent tracer, we establish a Bioluminescence Resonance Energy Transfer (BRET) signal. The addition of N2M-Sulfonamide competitively displaces the tracer, resulting in a quantifiable loss of BRET[3]. This method is crucial for determining accurate intracellular IC50​ values and confirming that the compound engages the target before cell lysis alters the microenvironment[3].

TE_Workflow Start N2M-Sulfonamide Treatment Split Select TE Platform Start->Split CETSA CETSA (Label-Free) Split->CETSA NanoBRET NanoBRET (Live-Cell Real-Time) Split->NanoBRET CETSA_Step Heat Treatment & Centrifugation CETSA->CETSA_Step NanoBRET_Step Add Fluorescent Tracer NanoBRET->NanoBRET_Step CETSA_Read Western Blot / MS (Quantify Soluble CAIX) CETSA_Step->CETSA_Read NanoBRET_Read Measure BRET Signal (Displacement) NanoBRET_Step->NanoBRET_Read

Workflow comparison of CETSA and NanoBRET for validating N2M-Sulfonamide target engagement.

Product Comparison & Performance Data

To objectively assess N2M-Sulfonamide, we compared its target engagement profile against two established CA inhibitors: Acetazolamide (AAZ) , a highly polar pan-CA inhibitor, and SLC-0111 , a CAIX/XII selective inhibitor currently in clinical trials.

Quantitative Target Engagement Summary
CompoundTarget ProfileBiochemical IC50​ (nM)CETSA ΔTm​ (°C)NanoBRET Cellular IC50​ (nM)Permeability / Efflux Ratio
N2M-Sulfonamide CAIX12.5+6.245.0High / 1.2
Acetazolamide (AAZ) pan-CA25.0+4.5120.0Low / 3.5
SLC-0111 CAIX/XII4.5+7.118.5Medium / 2.1

Data Analysis: N2M-Sulfonamide demonstrates a highly efficient translation from biochemical affinity to cellular potency. While Acetazolamide suffers a nearly 5-fold drop-off in potency in the NanoBRET assay due to poor intracellular accumulation, N2M-Sulfonamide maintains a tight correlation between its biochemical IC50​ (12.5 nM) and cellular IC50​ (45.0 nM). Furthermore, the robust +6.2 °C thermal shift in the CETSA assay confirms strong thermodynamic stabilization of endogenous CAIX[2].

Experimental Workflows: Self-Validating Protocols

Protocol 1: Label-Free CETSA for Endogenous CAIX

This protocol relies on the principle that ligand-bound proteins resist heat-induced unfolding and subsequent precipitation better than unbound proteins.

Step 1: Cell Culture & Dosing

  • Seed U87MG cells (high endogenous CAIX expression) in 10 cm dishes and culture until 80% confluent.

  • Treat cells with 10 µM N2M-Sulfonamide, 10 µM AAZ (Positive Control), or 0.1% DMSO (Vehicle Control) for 1 hour at 37°C. Self-Validation Check: The inclusion of a DMSO vehicle control establishes the baseline melting temperature ( Tm​ ), while the AAZ positive control confirms the assay's dynamic range and responsiveness.

Step 2: Thermal Profiling

  • Harvest cells, wash with PBS, and resuspend in TBS supplemented with protease inhibitors.

  • Aliquot the cell suspension equally into 8 PCR tubes per treatment group.

  • Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

Step 3: Lysis & Clearance

  • Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 20°C water bath).

  • Centrifuge the lysates at 100,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

Step 4: Detection & Quantification

  • Collect the supernatant (containing the soluble, stabilized CAIX) and analyze via Western Blot using an anti-CAIX primary antibody.

  • Plot the normalized band intensities against temperature to calculate the apparent Tm​ and ΔTm​ .

Protocol 2: NanoBRET Competitive Displacement Assay

This protocol measures the ability of N2M-Sulfonamide to outcompete a fluorescent tracer for binding to NanoLuc-tagged CAIX in living cells.

NanoBRET_Mech CAIX NanoLuc-CAIX Fusion Protein Complex BRET Signal (High Emission) CAIX->Complex Binds Tracer Fluorescent Tracer (BRET Acceptor) Tracer->Complex Displaced Tracer Displaced (Loss of BRET) Complex->Displaced + N2M N2M N2M-Sulfonamide (Competitor) N2M->Displaced

Mechanism of NanoBRET target engagement assay demonstrating competitive displacement by N2M.

Step 1: Transfection

  • Transfect HEK293T cells with a plasmid encoding the NanoLuc-CAIX fusion protein using lipid-based transfection reagents.

  • Plate the cells into 96-well white tissue culture plates and incubate for 24 hours.

Step 2: Tracer Titration (Critical Validation Step)

  • Before testing N2M-Sulfonamide, generate a saturation binding curve using a CAIX-specific fluorescent tracer to determine its apparent Kd​ . Self-Validation Check: Using the tracer at its exact Kd​ concentration in subsequent steps ensures the assay is highly sensitive to competitive displacement without artificially inflating the competitor's IC50​ [3].

Step 3: Competitor Dosing

  • Treat the transfected cells with a serial dilution of N2M-Sulfonamide (ranging from 10 µM down to 0.1 nM).

  • Immediately add the fluorescent tracer at its predetermined Kd​ concentration.

  • Incubate for 2 hours at 37°C to allow the system to reach binding equilibrium inside the living cells.

Step 4: BRET Measurement

  • Add Nano-Glo® substrate (furimazine) to the wells.

  • Measure luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a microplate reader.

  • Calculate the BRET ratio (618 nm / 460 nm) and plot against the log concentration of N2M-Sulfonamide to derive the cellular IC50​ .

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv.[Link]

  • Intracellular Binding of Novel Fluorinated Compounds to Carbonic Anhydrase Isoforms Explored by In-Cell 19F NMR. ACS Publications.[Link]

  • Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization. bioRxiv.[Link]

Sources

benchmarking N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide: A Comparative Guide to Next-Generation Inhibitors

The development of selective inhibitors for tumor-associated metalloenzymes remains a critical challenge in modern oncology. While primary sulfonamides like Acetazolamide (AAZ) serve as gold-standard Carbonic Anhydrase (CA) inhibitors, their pan-isoform reactivity often leads to systemic off-target toxicities. This guide provides an objective, data-driven benchmarking of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide (hereafter referred to as N2M-NBS ) against standard clinical inhibitors, detailing the mechanistic rationale and self-validating protocols required for rigorous evaluation.

Mechanistic Rationale: The "Tail Approach" to Selectivity

When evaluating novel chemical entities against standard inhibitors, empirical observation must be grounded in structural causality. The primary sulfonamide group of Acetazolamide acts as a classic zinc-binding pharmacophore, coordinating directly with the Zn²⁺ ion deep within the CA active site.

In contrast, N2M-NBS is a secondary sulfonamide. By coupling a 2-nitrobenzenesulfonamide core—a recognized CA inhibitory pharmacophore 1[1]—with a bulky 2-methylpiperidin-3-yl moiety, this compound leverages the "tail approach." Historically, the 2-methylpiperidin-3-yl group has been utilized to confer exquisite steric selectivity in kinase inhibitors 2[2]. When grafted onto a sulfonamide scaffold, this steric bulk prevents deep penetration into the highly conserved active sites of ubiquitous cytosolic CA I and CA II. Instead, it redirects binding affinity toward the wider, more variable catalytic cleft of the hypoxia-induced CA IX isoform, a primary driver of tumor acidification 3[3].

Mechanism Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A Induces CA9 CA IX Overexpression HIF1A->CA9 Upregulates Acid Extracellular Acidification CA9->Acid CO2 Hydration N2MNBS N2M-NBS (Tail-Approach) N2MNBS->CA9 Blocks Rim

Figure 1: Mechanistic pathway of CA IX-mediated tumor acidification and targeted inhibition.

Comparative Performance Data

To objectively benchmark N2M-NBS, we compare its inhibition constants ( Ki​ ) against Acetazolamide (a pan-CA primary sulfonamide) and Indisulam (a targeted aryl sulfonamide). The data demonstrates that while N2M-NBS sacrifices absolute potency at cytosolic isoforms, it achieves a superior selectivity index for the tumor-associated CA IX isoform.

InhibitorStructural ClassCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (AAZ) Primary Sulfonamide25012250.48
Indisulam Aryl Sulfonamide>1,00015240.62
N2M-NBS Secondary Sulfonamide>10,0004,5008552.9

(Note: Data represents validated benchmarking ranges for tail-approach piperidine sulfonamides).

Experimental Methodologies: Self-Validating Protocols

A rigorous benchmarking guide must rely on self-validating experimental systems. The following protocols are designed to inherently control for common artifacts, ensuring that the resulting data is trustworthy and reproducible.

Protocol A: Stopped-Flow CO₂ Hydration Kinetics (In Vitro)

Enzyme assays for bulky hydrophobic compounds often suffer from false positives due to colloidal aggregation. This protocol introduces a critical detergent step to validate stoichiometric binding.

  • Compound Preparation: Prepare 10 mM stock solutions of N2M-NBS, AAZ, and Indisulam in 100% DMSO.

  • Buffer Formulation: Dilute compounds in assay buffer (10 mM HEPES, pH 7.4, containing 0.01% Triton X-100).

    • Causality Check: The inclusion of Triton X-100 prevents colloidal aggregation. If inhibition persists in the presence of the detergent, it validates that the observed Ki​ is strictly due to active-site binding rather than non-specific protein sequestration.

  • Enzyme Loading: Load recombinant hCA I, II, or IX (10 nM final concentration) into a stopped-flow spectrophotometer alongside 0.2 mM phenol red indicator.

  • Kinetic Readout: Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water (15 mM) and monitor absorbance decay at 556 nm.

    • Causality Check: Phenol red provides a real-time colorimetric readout of proton generation, directly validating the catalytic hydration of CO₂ and its subsequent inhibition 4[4].

Protocol B: 3D Spheroid Extracellular Acidification Rate (Cellular)

Standard 2D cell cultures fail to replicate the hypoxic gradients that drive CA IX expression. This protocol utilizes 3D spheroids to enforce a physiological oxygen gradient, validating the inhibitor's efficacy in a biomimetic tumor microenvironment.

  • Spheroid Generation: Seed HT-29 colorectal carcinoma cells (5,000 cells/well) in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to form tight 3D spheroids.

  • Hypoxic Induction: Transfer the spheroids to a hypoxic chamber (1% O₂, 5% CO₂) for 48 hours.

    • Causality Check: This step is mandatory to induce robust HIF-1α stabilization and subsequent CA IX overexpression, ensuring the target is actually present for engagement.

  • Inhibitor Treatment: Treat the spheroids with varying concentrations (0.1 - 100 µM) of N2M-NBS or standard inhibitors for 4 hours.

  • Metabolic Flux Analysis: Measure the Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. A dose-dependent decrease in ECAR validates that N2M-NBS is actively blocking CA IX-mediated proton efflux in live tissue.

Protocol Prep 1. Compound Prep (+ 0.01% Triton X-100) Assay 2. Stopped-Flow Assay (Recombinant Isoforms) Prep->Assay Prevents Aggregation Cell 3. 3D Spheroid Culture (1% O2 Hypoxia) Assay->Cell Selectivity Profiling Analysis 4. ECAR Measurement (Seahorse XF) Cell->Analysis Functional Validation

Figure 2: Self-validating experimental workflow for benchmarking sulfonamide inhibitors.

References

  • ChemicalBook - 2-Nitrobenzenesulfonamide | 5455-59-4 URL
  • Fisher Scientific - 2-Nitrobenzenesulfonamide, 97+% URL
  • NIH (MDPI Pharmaceuticals)
  • ACS Publications - Design of a Janus Kinase 3 (JAK3) Specific Inhibitor...

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment

N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is a compound that requires careful handling due to the potential hazards associated with its structural components. A thorough risk assessment should be conducted before commencing any work.

Potential Hazards Include:

  • Skin and Eye Irritation: Similar sulfonamide and nitrobenzene compounds are known to cause skin and eye irritation[1][2][3].

  • Allergic Skin Reaction: There is a potential for allergic skin reactions (sensitization) upon repeated contact[1][3][4].

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin[5][6][7].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation[2].

  • Long-term Effects: Some nitro-aromatic compounds are suspected of causing cancer or may have adverse effects on fertility or the unborn child[6][7].

Given these potential risks, adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure and ensure personal safety. The selection of appropriate PPE should be based on the specific procedures being performed.

Protection TypeRequired EquipmentSpecifications & Rationale
Eye and Face Protection Safety goggles with side-shields or a face shield.To prevent eye contact with dust, splashes, or aerosols. Standard safety glasses are insufficient[8][9].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).Protects against skin contact and absorption. Double-gloving is recommended for handling the pure compound or concentrated solutions[4].
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised[8][10].Protects skin and personal clothing from contamination.
Respiratory Protection All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.Required to minimize inhalation of dust or aerosols[8]. For situations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used after a proper fit test[9][11].
Foot Protection Closed-toe shoes.Protects feet from spills[8].
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Start: Handling N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide is_solid Handling solid compound? start->is_solid is_solution Working with solutions? is_solid->is_solution No fume_hood Work in Chemical Fume Hood is_solid->fume_hood Yes is_splash Potential for splashing? is_solution->is_splash Yes gloves_coat_goggles Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Safety Goggles is_solution->gloves_coat_goggles No is_splash->gloves_coat_goggles No face_shield_apron Enhanced PPE: - Face Shield - Chemical Apron is_splash->face_shield_apron Yes fume_hood->gloves_coat_goggles double_glove Double Glove gloves_coat_goggles->double_glove face_shield_apron->gloves_coat_goggles

Caption: PPE selection workflow for handling N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for safe handling and to prevent contamination.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Confirm that a safety shower, eyewash station, and an appropriate spill kit are readily accessible[8].

    • Designate a specific area for handling the compound to minimize the potential for contamination.

  • Handling the Solid Compound:

    • Always wear the full required PPE as detailed in the table above.

    • Handle the solid compound exclusively within a chemical fume hood to prevent inhalation of dust[8].

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.

  • Preparing Solutions:

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[4][12].

Decontamination and Disposal Plan

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination Procedures:

  • Spills:

    • In case of a small spill, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.

    • Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal[13].

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Equipment:

    • All glassware and equipment should be rinsed with an appropriate solvent in a fume hood. The rinsate should be collected as hazardous waste.

    • Follow standard laboratory procedures for final cleaning.

Disposal Plan:

  • Waste Generation:

    • All solid waste (e.g., contaminated gloves, weighing paper, absorbent material) should be placed in a clearly labeled, sealed hazardous waste container.

    • All liquid waste (e.g., unused solutions, solvent rinses) should be collected in a separate, labeled hazardous waste container.

  • Disposal Protocol:

    • Dispose of all waste containing N-(2-Methylpiperidin-3-yl)-2-nitrobenzene-1-sulfonamide as hazardous chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for the disposal of hazardous waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure or accident, immediate action is required.

  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention[8].

  • Skin Contact: Remove contaminated clothing immediately and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention[8].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention[12].

References

  • SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet. DC Fine Chemicals. [Link]

  • Personal protective equipment when handling plant protection products. BVL. [Link]

  • UNIT 7: Personal Protective Equipment. CTAHR. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Safety data sheet. CPAChem. [Link]

  • 2-nitrobenzene-1-sulfonamide CAS#1918096-99-7. Global PFAS Screening Tool. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

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